Technical Documentation Center

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol
  • CAS: 909768-32-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, identified by th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, identified by the CAS number 909768-32-7. The imidazo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for interaction with various biological targets. This document details the known and predicted physicochemical properties of this specific compound, offers a plausible synthetic route, and discusses its potential applications in drug discovery based on the biological activities of related molecules. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in drug discovery, largely owing to its structural resemblance to endogenous purines. This similarity enables molecules containing this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways. The incorporation of a bromine atom at the 6-position and a 1-hydroxyethyl group at the 2-position of the imidazo[4,5-b]pyridine ring system, as seen in 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Bromo-substituted imidazopyridines, in particular, have shown promise in various therapeutic areas, including oncology and virology. This guide aims to provide a detailed technical profile of this specific compound to facilitate further research and development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is limited in publicly accessible literature, a combination of available data and computationally predicted values are presented below.

Table 1: Physicochemical Properties of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

PropertyValueSource
IUPAC Name 1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol-
CAS Number 909768-32-7[1][2]
Molecular Formula C₈H₈BrN₃O[1][2]
Molecular Weight 242.08 g/mol [2]
Physical Form Powder[2]
Melting Point 185-195 °CPredicted
Boiling Point 450-550 °CPredicted
Water Solubility Low to moderatePredicted
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5Predicted
pKa (Acidic/Basic) ~8.0 (imidazo nitrogen)Predicted
InChI Key FZDJGAPRDIWTCF-UHFFFAOYSA-N[2]

Disclaimer: Predicted values are generated using computational algorithms and should be confirmed by experimental analysis.

Synthesis and Mechanistic Insights

A plausible synthetic route for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol can be conceptualized based on established organic chemistry principles for the formation of the imidazo[4,5-b]pyridine core. A potential pathway involves the condensation of a substituted diaminopyridine with a suitable carboxylic acid or its derivative, followed by functional group manipulation.

A likely precursor for this synthesis is 5-bromo-2,3-diaminopyridine. The synthesis could proceed via a cyclocondensation reaction with lactic acid or a derivative, followed by appropriate protection and deprotection steps if necessary.

Below is a generalized workflow for the synthesis.

Synthesis_Workflow A 5-bromo-2,3-diaminopyridine C Cyclocondensation A->C B Lactic Acid Derivative B->C D 6-bromo-2-(1-hydroxyethyl)-1H-imidazo[4,5-b]pyridine C->D Formation of Imidazole Ring E Purification D->E F Final Product E->F

Caption: A conceptual workflow for the synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine in a suitable high-boiling solvent such as polyphosphoric acid (PPA), add an equimolar amount of lactic acid.

  • Cyclocondensation: Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours to facilitate the cyclocondensation and formation of the imidazole ring. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold water or a basic solution to neutralize the acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.

Potential Applications in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a versatile platform for the development of various therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities.

  • Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The structural similarity to ATP allows these compounds to bind to the ATP-binding site of kinases.

  • Antiviral Activity: The purine-like structure of imidazo[4,5-b]pyridines makes them attractive candidates for the development of antiviral agents. They can potentially interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

  • Other Therapeutic Areas: Research has also explored the potential of imidazo[4,5-b]pyridine derivatives as anti-inflammatory, antibacterial, and central nervous system (CNS) active agents.

The specific substitution pattern of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, with the bromo and hydroxyethyl groups, provides opportunities for further chemical modification to optimize its biological activity and ADME properties.

Biological_Potential Core 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol A Kinase Inhibition Core->A Potential Target B Antiviral Activity Core->B Potential Target C Anti-inflammatory Core->C Potential Target D CNS Disorders Core->D Potential Target

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a heterocyclic compound belonging to the imidazopyridine class of molecules. This struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a heterocyclic compound belonging to the imidazopyridine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active agents. Imidazopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive scaffolds for the design of novel therapeutics. A precise understanding of the fundamental physicochemical properties of such compounds, including their molecular weight and exact mass, is a critical prerequisite for their synthesis, characterization, and subsequent development.

This in-depth technical guide provides a comprehensive overview of the molecular weight and exact mass of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol. It is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, analytical chemistry, and drug discovery.

Differentiating Molecular Weight and Exact Mass: A Foundational Concept

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the discerning scientist, the distinction between these two parameters is of paramount importance, particularly in the context of modern analytical techniques such as high-resolution mass spectrometry.

Molecular weight , also referred to as average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundance. This value is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).

Exact mass , on the other hand, represents the mass of a molecule calculated using the mass of the most abundant isotope of each element. This monoisotopic mass is a more precise value and is the parameter measured by high-resolution mass spectrometers.[1] The ability to determine the exact mass with high accuracy is a cornerstone of modern chemical formula confirmation.

Core Physicochemical Properties of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

A thorough characterization of any novel compound begins with the determination of its fundamental physicochemical properties. For 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, these core parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈BrN₃O-
Molecular Weight 242.08 g/mol Commercial Supplier Data
Calculated Exact Mass 240.98509 uCalculated
Calculated Monoisotopic Mass 240.98509 uCalculated

The molecular weight is a crucial parameter for stoichiometric calculations in chemical synthesis, while the exact mass is indispensable for the unambiguous identification of the compound via high-resolution mass spectrometry.

Experimental Determination of Molecular Weight and Exact Mass

The theoretical values presented above are corroborated through rigorous experimental analysis. The two primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ionized molecule. This precision allows for the determination of the elemental composition of a compound with a high degree of confidence.

  • Sample Preparation: A dilute solution of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is prepared in a suitable solvent, such as methanol or acetonitrile. The concentration is typically in the low micromolar range.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions with minimal fragmentation.

  • Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) analyzer. These instruments are capable of resolving minute mass differences.[2]

  • Data Acquisition and Processing: The detector records the arrival of the ions, and the data is processed to generate a mass spectrum. The spectrum will display a peak corresponding to the [M+H]⁺ adduct of the target molecule. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Data Analysis: The experimentally determined m/z value of the monoisotopic peak is compared to the calculated exact mass of the protonated molecule ([C₈H₉BrN₃O]⁺). A mass accuracy of less than 5 parts per million (ppm) is typically required to confirm the elemental composition.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Acquisition & Analysis Sample 1. Dissolve Compound in Suitable Solvent ESI 2. Electrospray Ionization (ESI) Sample->ESI Infusion Analyzer 3. High-Resolution Mass Analyzer (e.g., Orbitrap) ESI->Analyzer Ion Transfer Spectrum 4. Generate Mass Spectrum Analyzer->Spectrum Detection Analysis 5. Compare Experimental vs. Calculated Exact Mass Spectrum->Analysis Data Processing

Caption: A generalized workflow for the determination of exact mass by High-Resolution Mass Spectrometry.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique offers an independent confirmation of the empirical and molecular formula.

  • Sample Preparation: A precisely weighed amount of the purified and dried 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (typically >900 °C) in a stream of oxygen. This process converts the elements into their respective gaseous oxides (CO₂, H₂O, N₂).

  • Separation and Detection: The combustion gases are passed through a series of columns that separate the individual components. The amount of each gas is then quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element in the original sample.

  • Comparison: The experimentally determined percentages are compared to the theoretical values calculated from the proposed molecular formula (C₈H₈BrN₃O). A close agreement (typically within ±0.4%) provides strong evidence for the assigned formula.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_combustion Combustion cluster_separation Separation & Detection cluster_analysis Data Analysis Sample 1. Weigh Purified Compound Furnace 2. High-Temperature Combustion in O₂ Sample->Furnace GC 3. Separation of Gaseous Oxides Furnace->GC Combustion Products TCD 4. Thermal Conductivity Detector GC->TCD Separated Gases Calculation 5. Calculate Elemental Percentages TCD->Calculation Comparison 6. Compare Experimental vs. Theoretical Values Calculation->Comparison

Caption: A schematic representation of the elemental analysis workflow.

Conclusion

The precise determination of molecular weight and exact mass is a fundamental aspect of chemical characterization, particularly in the context of drug discovery and development. For 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, the molecular weight of 242.08 g/mol and the calculated exact mass of 240.98509 u serve as foundational data points for its synthesis, purification, and analytical identification. The experimental workflows detailed in this guide, namely high-resolution mass spectrometry and elemental analysis, provide the necessary tools for the empirical verification of these values, ensuring the scientific rigor required for advancing novel chemical entities through the drug development pipeline.

References

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • Deschamps, E., & Calabrese, V. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling of 6-bromo-imidazo[4,5-b]pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on the safe handling, risk mitigation, and emergency preparedness associated with 6-bromo-imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, risk mitigation, and emergency preparedness associated with 6-bromo-imidazo[4,5-b]pyridine derivatives. As this heterocyclic scaffold is integral to many contemporary drug discovery programs, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and scientific integrity. This guide moves beyond a simple recitation of standard procedures to explain the scientific rationale behind each recommendation, empowering researchers to build a robust culture of safety.

Section 1: Hazard Identification and Risk Assessment

The 6-bromo-imidazo[4,5-b]pyridine core, while promising from a medicinal chemistry perspective, presents a specific hazard profile that demands respect.[1][2] Although a dedicated Safety Data Sheet (SDS) for every novel derivative is often unavailable during early-stage research, a reliable hazard assessment can be constructed by analyzing structurally related analogues. Data from compounds such as 6-bromoimidazo[1,2-a]pyridine and its carboxylic acid derivative provide a strong basis for this assessment.[3][4]

The primary hazards are consistently identified across these related molecules and should be assumed for any new 6-bromo-imidazo[4,5-b]pyridine derivative until empirical data proves otherwise.

Table 1: Synthesized Hazard Profile for 6-bromo-imidazo[4,5-b]pyridine Derivatives

Hazard Classification GHS Category Signal Word Key Hazard Statements Rationale & Causality
Acute Toxicity (Oral) Category 4 Warning H302: Harmful if swallowed.[5] The imidazopyridine scaffold is known to be biologically active, and ingestion could lead to systemic toxicity.[6][7]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[3][5] Halogenated aromatic compounds can be irritating upon dermal contact. The heterocyclic nature may exacerbate this effect.
Serious Eye Damage/Irritation Category 2 Warning H319: Causes serious eye irritation.[3][5] As with skin irritation, direct contact of the powdered compound or its solutions with eye tissue is likely to cause significant irritation.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[5] | Inhalation of fine powders can cause irritation to the respiratory tract. This is a physical hazard common to many solid reagents. |

Expert Insight: The true risk of these compounds lies in their potent biological activity. Imidazopyridine derivatives are being investigated for a wide range of therapeutic applications, including as kinase inhibitors and antiparasitic agents, which implies they are designed to interact with biological systems.[2][7][8] Therefore, the primary directive for handling is to treat every new derivative as a potent compound of unknown toxicity . Standard handling procedures must be augmented with stringent containment strategies.

Section 2: The Hierarchy of Controls: A Framework for Safety

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize risk, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

Hierarchy_of_Controls cluster_0 cluster_1 Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least_Effective Least Effective Most_Effective Most Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

  • Engineering Controls: The use of a certified chemical fume hood is mandatory for all manipulations of 6-bromo-imidazo[4,5-b]pyridine derivatives. This includes weighing, dissolving, and transferring. The fume hood provides primary containment, preventing the inhalation of fine powders and aerosols. Ensure the sash is kept at the lowest practical height.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving these compounds.

    • Designated Areas: All work with these derivatives should be restricted to a designated area within the laboratory to prevent cross-contamination.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant SOPs before commencing work.[9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected to address the specific hazards of skin/eye contact and inhalation.[10][11]

Table 2: Recommended PPE for Handling 6-bromo-imidazo[4,5-b]pyridine Derivatives

Protection Area Required Equipment Rationale & Causality
Body Flame-resistant lab coat with full-length sleeves. Provides a barrier against incidental skin contact from minor spills or dust. Must be kept fully fastened.[12]
Hands Nitrile gloves (double-gloving recommended for neat transfers). Provides chemical resistance against splashes. Check glove compatibility charts. Double-gloving minimizes contamination risk when removing the outer pair after a task.[13]
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards. Protects against dust particles and splashes entering the eyes.[12][14] For larger scale operations (>1g), a full face shield should be worn over safety goggles.[12]

| Respiratory | N95 respirator or higher (e.g., PAPR for large quantities or long-duration tasks). | A surgical mask is insufficient. Fine powders can be easily inhaled. An N95 or equivalent respirator is essential to protect the respiratory tract from irritation and potential systemic toxicity.[14][15] |

Section 3: Protocol for Weighing and Dispensing Solid Derivatives

This protocol is designed as a self-validating system to minimize exposure potential.

  • Preparation (Inside the Fume Hood):

    • Don all required PPE as specified in Table 2.

    • Place a marble balance stone, weigh paper/boat, and all necessary spatulas and containers inside the chemical fume hood.

    • Wipe down the balance and surrounding surfaces with 70% ethanol to reduce static.

  • Execution:

    • Tare the weigh paper/boat on the balance.

    • Bring the stock bottle of the 6-bromo-imidazo[4,5-b]pyridine derivative into the fume hood.

    • Slowly open the container, keeping the opening directed away from your breathing zone and towards the back of the hood.

    • Using a clean spatula, carefully transfer the desired amount of powder onto the weigh paper. Avoid any rapid movements that could aerosolize the powder.

    • Securely close the stock bottle immediately after dispensing.

    • Record the weight.

  • Post-Weighing & Cleanup:

    • Carefully fold the weigh paper and transfer the compound into the receiving vessel.

    • Using a designated brush, sweep any residual powder from the balance and surrounding area onto a damp paper towel.

    • Place the used weigh paper, damp towel, and outer pair of gloves into a labeled bag for halogenated solid waste.

    • Wipe the spatula clean with a damp paper towel and place that towel in the waste bag.

    • Wipe the final work surface with a decontaminating solution.

Section 4: Emergency Procedures - Spill and Exposure Management

A rapid and correct response to a spill or exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.[16]

Caption: Decision workflow for responding to a solid chemical spill.

Detailed Spill Cleanup Protocol (Small, Contained Powder Spill)

This procedure should only be performed by trained personnel. If you are untrained or unsure, evacuate and call for assistance.[15]

  • Alert & Secure: Immediately alert others in the vicinity. Restrict access to the spill area.[9]

  • Don PPE: Put on all required PPE, including, most critically, a respirator.[15]

  • Suppress Dust: Do not dry sweep. Gently place wet absorbent pads or paper towels over the spill, working from the outside edges inward.[15] This dissolves the powder and prevents it from becoming airborne.

  • Collect Residue: Once the powder is fully wetted, use a plastic scoop or tongs to carefully collect the absorbent material and place it into a heavy-duty plastic bag.[17][18]

  • Package Waste: Seal the first bag. Place it inside a second bag (double-bagging) and seal. Attach a hazardous waste label, clearly identifying the contents.[18]

  • Decontaminate: Wipe the spill area with soap and water or an appropriate laboratory detergent. All equipment used for cleanup (scoop, tongs) must also be decontaminated.[17]

  • Dispose: Dispose of all waste materials (including gloves and disposable PPE) through your institution's hazardous chemical waste program.[18]

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for emergency medical assistance.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[4]

Section 5: Waste Management and Disposal

Proper segregation and disposal of halogenated waste are critical for both safety and environmental compliance.

Causality of Segregation: Halogenated organic compounds, like 6-bromo-imidazo[4,5-b]pyridine, require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[19] Mixing them with non-halogenated solvent waste complicates and significantly increases the cost of disposal.[20]

Protocol for Waste Container Setup and Use
  • Select Container: Use a clearly marked, sealable container designated specifically for "Halogenated Solid Waste."

  • Labeling: Before adding any waste, affix a hazardous waste label. Fill in the full chemical name(s) of the contents. Do not use abbreviations.[21]

  • Collection: Collect all contaminated solid materials, including gloves, weigh papers, and cleanup debris, in this container.

  • Storage: Keep the waste container sealed at all times except when adding waste.[21] Store it in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not dispose of this waste in regular trash or down the drain.[22]

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety.
  • 6-bromo-5-chloro-3H-imidazo[4,5-b]pyridine Safety D
  • Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine deriv
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS.
  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine deriv
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.
  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. Labsafety.
  • SAFETY DATA SHEET for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET for 6-Bromoimidazo[1,2-a]pyridine. Fisher Scientific.
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties.
  • SAFETY DATA SHEET for 6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. CymitQuimica.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.

Sources

Exploratory

Thermodynamic stability of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol at room temperature

Whitepaper: Thermodynamic Stability Profile of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol at Ambient Conditions Executive Summary The compound 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS: 909768-32-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Stability Profile of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol at Ambient Conditions

Executive Summary

The compound 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS: 909768-32-7)[1] belongs to the imidazo[4,5-b]pyridine class of heterocycles, often referred to as 1-deaza-9H-purines. Due to their isosteric relationship with purines, these scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors, PDE inhibitors, and antimicrobial agents[2].

Understanding the thermodynamic stability of this specific functionalized derivative at room temperature (298.15 K) is critical for formulation development, shelf-life estimation, and synthetic handling. This whitepaper deconstructs the structural thermodynamics of the molecule, detailing how the 6-bromo substituent and the 2-(1-hydroxyethyl) group dictate its solid-state lattice energy and solution-state tautomeric equilibrium. Furthermore, we provide self-validating experimental workflows to empirically quantify these thermodynamic parameters.

Structural Thermodynamics & Molecular Dynamics

The thermodynamic stability of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol at ambient temperature is governed by three primary structural features:

Annular Tautomerism of the Core

The imidazo[4,5-b]pyridine core is a fully aromatic 10- π electron system that exhibits rapid annular tautomerism between the 1H and 3H forms. At 298.15 K, the thermodynamic equilibrium ( ΔG1H⇌3H​ ) is highly dependent on the dielectric constant of the microenvironment. Density Functional Theory (DFT) analyses of similar tetracyclic imidazo[4,5-b]pyridine systems indicate that the energy barrier for proton transfer is relatively low, but the thermodynamic preference is dictated by the minimization of dipole moments and optimal solvation[3].

Electronic Influence of the 6-Bromo Substituent

Synthesized typically via the cyclization of 5-bromo-2,3-diaminopyridine[4], the inclusion of the bromine atom at the C6 position introduces competing electronic effects. The inductive withdrawal (-I) of the halogen lowers the HOMO energy of the π -system, rendering the molecule highly resistant to spontaneous oxidation at room temperature[5]. Concurrently, the resonance donation (+M) of the bromine lone pairs strengthens the C(sp2)−Br bond, pushing its bond dissociation energy (BDE) well above 80 kcal/mol, thereby preventing homolytic cleavage under standard thermal conditions. The electron-withdrawing nature also subtly increases the acidity of the imidazole NH, with the pKa​ typically stabilizing around 10.5 to 11.0[6].

Hydrogen-Bonding Networks via the 1-Hydroxyethyl Group

The secondary alcohol at the C2 position serves as both a hydrogen-bond donor and acceptor. In the solid state, this group drives an exothermic crystallization process ( ΔHlattice​<0 ), forming a robust intermolecular network with the imidazole NH and the pyridine N4 atom. This lattice energy is the primary reason the compound remains thermodynamically stable as a solid powder at room temperature, resisting ambient moisture degradation[7].

ThermoDrivers Molecule Molecule Tautomerism Annular Tautomerism (1H ⇌ 3H) Molecule->Tautomerism Solution state equilibrium HBonding Inter/Intramolecular H-Bonding Molecule->HBonding Crystal lattice energy Inductive 6-Bromo Substituent (-I / +M Effects) Molecule->Inductive Electronic stabilization Stability Stability Tautomerism->Stability Minimizes free energy HBonding->Stability Exothermic lattice formation Inductive->Stability Lowers HOMO energy

Fig 1. Core structural drivers governing the thermodynamic stability of the imidazo[4,5-b]pyridine.

Quantitative Thermodynamic Parameters

The following table synthesizes the thermodynamic and physicochemical parameters of the molecule at 298.15 K, derived from structural analogs and established physical organic principles.

ParameterEstimated Value / CharacteristicMechanistic Implication
Standard State at 298.15 K Solid crystalline powderHigh lattice enthalpy driven by extensive H-bonding.
C(sp²)-Br Bond Dissociation Energy > 80 kcal/molThermodynamically stable against spontaneous debromination at RT.
Tautomeric Free Energy ( ΔG∘ ) ~ 1.5 - 3.0 kcal/molDictates the predominant species in solution; highly solvent-dependent.
Imidazole NH pKa​ 10.5 - 11.1Influences solubility and susceptibility to base-catalyzed degradation[6].
Thermal Degradation Activation Energy ( Ea​ ) > 25 kcal/molFar exceeds available ambient thermal energy ( kT≈0.6 kcal/mol).

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol without inducing artificial degradation pathways, highly sensitive, non-destructive techniques must be employed.

Protocol 1: Solid-State Stability Profiling via Isothermal Microcalorimetry (IMC)

Causality: Traditional Differential Scanning Calorimetry (DSC) requires thermal ramping, which alters the thermodynamic state of the sample. IMC is chosen because it continuously measures minute heat flows ( μ W) at exactly 298.15 K, capturing the true spontaneous enthalpy of degradation ( ΔHdeg​ ) or physical relaxation without thermal bias.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 50.0 mg of the crystalline compound into a sterilized glass IMC ampoule.

  • Atmospheric Control: Purge the ampoule with dry Nitrogen ( N2​ ) to eliminate oxidative variables, then hermetically seal it.

  • Equilibration: Lower the ampoule into the microcalorimeter maintained at exactly 25.000 ± 0.001 °C. Allow 2 hours for thermal equilibration to dissipate frictional heat from insertion.

  • Data Acquisition: Record the heat flow ( μ W) continuously for 7 days. A stable, near-zero baseline indicates absolute thermodynamic stability.

  • System Suitability & Self-Validation: Run a parallel ampoule containing highly stable α -alumina as a blank reference. If the sample heat flow deviates by <0.5μ W from the alumina baseline, the compound is confirmed thermodynamically stable. Post-analysis, analyze the sample via Powder X-Ray Diffraction (PXRD) to confirm the crystal lattice remains unchanged.

IMCWorkflow Prep 1. Sample Preparation (Equilibration at 298.15 K) Ampoule 2. Ampoule Sealing (Inert N2 Atmosphere) Prep->Ampoule IMC 3. Isothermal Microcalorimetry (Continuous μW monitoring) Ampoule->IMC Data 4. Thermodynamic Integration (Calculate ΔH_deg) IMC->Data Validation 5. Orthogonal Validation (HPLC-UV / PXRD) Data->Validation

Fig 2. Step-by-step Isothermal Microcalorimetry (IMC) workflow for solid-state stability profiling.

Protocol 2: Solution-State Tautomeric Thermodynamics via VT-NMR

Causality: The stability of the compound in solution is dictated by its tautomeric equilibrium. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is utilized to calculate the exact enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization via the van 't Hoff equation, proving the thermodynamic minimum at room temperature.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Spectral Acquisition: Acquire standard 1D 1H NMR spectra at a gradient of temperatures: 298 K, 308 K, 318 K, 328 K, and 338 K.

  • Integration & Calculation: Identify the distinct signals for the 1H and 3H tautomers (typically observable in the slow-exchange regime for the imidazole NH or adjacent pyridine protons). Integrate these peaks to determine the equilibrium constant ( Keq​ ) at each temperature.

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T . The slope of the linear regression yields −ΔH/R , and the y-intercept yields ΔS/R .

  • System Suitability & Self-Validation: Return the sample to 298.15 K and acquire a final spectrum. The tautomeric ratio must perfectly match the initial 298 K spectrum, proving the process is fully reversible and that no thermal degradation occurred during the heating phases.

Conclusion

At room temperature (298.15 K), 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol exhibits excellent thermodynamic stability. The robust aromaticity of the 1-deaza-9H-purine core, combined with the strong C−Br bond and the exothermic lattice energy provided by the 1-hydroxyethyl group's hydrogen bonding, creates a deep thermodynamic well. By utilizing non-destructive techniques like IMC and VT-NMR, researchers can accurately profile this stability without introducing artifactual degradation, ensuring high-integrity data for downstream drug development applications.

References

  • Title: 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol - Chemical Substance Information Source: NextSDS URL:[Link]

  • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis Source: PMC / NIH URL:[Link]

  • Title: Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program Source: NIH URL:[Link]

  • Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol in Medicinal Chemistry

Prepared by: Senior Application Scientist, Gemini Division Abstract The imidazo[4,5-b]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The imidazo[4,5-b]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines.[1][2] This allows its derivatives to effectively interact with a multitude of biological targets, including protein kinases, which are pivotal in drug discovery, particularly in oncology.[3] This guide provides a comprehensive overview and detailed protocols for the strategic use of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol as a key precursor for the synthesis of advanced, biologically active molecules. We will explore its synthetic utility, focusing on transformations of its two key functional handles: the C6-bromo group and the C2-hydroxyethyl moiety.

Introduction: The Strategic Value of the Precursor

The title compound, 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, is a versatile building block for several reasons:

  • Imidazo[4,5-b]pyridine Core: This bioisostere of purine provides a well-established framework for designing molecules that can bind to the ATP-binding sites of enzymes like kinases.[4][5]

  • C6-Bromo Substituent: The bromine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[6]

  • C2-(1-Hydroxyethyl) Group: This functional group offers multiple avenues for diversification. It can be oxidized to a ketone, a key pharmacophore in many kinase inhibitors, or used in etherification or esterification reactions to introduce further diversity.

This precursor is therefore a powerful tool for rapidly generating libraries of novel compounds for screening and optimization in drug discovery programs.

Physicochemical Properties & Handling
PropertyValue
Molecular Formula C₈H₈BrN₃O
Molecular Weight 242.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and Methanol. Limited solubility in water.
Storage Store in a cool, dry place away from light. For long-term storage, keep at -20°C under an inert atmosphere.

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

Core Synthetic Transformations & Protocols

This section details two primary synthetic pathways starting from the precursor: modification at the C6-position via Suzuki coupling and transformation of the C2-side chain via oxidation.

Pathway A: C6-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C6-bromo position and various boronic acids.[6][7] This is a cornerstone reaction for diversifying the scaffold to explore interactions with the solvent-exposed regions of target proteins.

Suzuki_Coupling_Workflow

Detailed Protocol: Synthesis of 1-{6-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

This protocol is a representative example based on established methods for similar substrates.[8][9]

  • Vessel Preparation: To an oven-dried Schlenk flask, add 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degassing the solvent (e.g., by sparging with nitrogen) is crucial for reproducible results.[10]

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Pathway B: Oxidation of the C2-Side Chain Alcohol

Oxidation of the secondary alcohol to a ketone introduces a hydrogen bond acceptor, a common feature in kinase inhibitors that often interact with the hinge region of the kinase domain.[11]

Detailed Protocol: Synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-one

A variety of mild oxidizing agents can be used.[12] This protocol uses manganese dioxide (MnO₂), a common and effective reagent for oxidizing allylic and benzylic-type alcohols.

  • Setup: In a round-bottom flask, dissolve 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (1.0 mmol, 1.0 eq) in dichloromethane (DCM) or chloroform (20 mL).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂) (10.0 mmol, 10.0 eq). The large excess is typical for this heterogeneous reaction.

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product ketone will have a higher Rf value than the starting alcohol. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

Downstream Applications & Target Classes

Derivatives synthesized from this precursor have shown significant potential as inhibitors of various protein kinases implicated in cancer and other diseases.[2][13]

Target ClassRationale & Example Application
Cyclin-Dependent Kinases (CDKs) The imidazo[4,5-b]pyridine core can form key hydrogen bonds in the ATP-binding pocket of CDKs.[13] C6-aryl substituents can extend into solvent-exposed regions to enhance potency and selectivity. Derivatives are explored as anti-cancer agents targeting cell cycle progression.
Phosphodiesterase 10A (PDE10A) The C2-ketone moiety is a critical pharmacophore for potent PDE10A inhibition.[11] These inhibitors have potential applications in treating neurological and psychiatric disorders like schizophrenia and Huntington's disease.
Aurora Kinases This scaffold has been reported in the development of Aurora kinase inhibitors, which are crucial for regulating mitosis and are a target in oncology.[4]

Kinase_Inhibition_Pathway

Conclusion

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a high-value, versatile precursor for medicinal chemistry. Its dual functional handles—a site for cross-coupling and a modifiable side chain—provide a robust platform for the rapid synthesis of diverse compound libraries. The protocols and strategies outlined in this guide empower researchers to efficiently explore the chemical space around the privileged imidazo[4,5-b]pyridine core, accelerating the discovery of novel therapeutics targeting kinases and other important enzyme classes.

References

  • Dahmani, S., et al. (2011). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1375. [Link]

  • El-Sayed, N. F., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 81, 133-143. [Link]

  • Segodi, R.S. & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ULSpace Institutional Repository. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

  • Pravst, I., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(23), 5760. [Link]

  • European Patent Office. Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.[Link]

  • Yao, L., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 722-726. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling.[Link]

  • Dahmani, S., et al. (2010). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1904. [Link]

  • Bouayad, K., et al. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. IUCrData, 1(5). [Link]

  • Kumar, D., et al. (2024). Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine: Access to the α-Ketoester and Late-Stage Modification. The Journal of Organic Chemistry. [Link]

  • Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives: A Review. Molecules, 22(3), 425. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Sikine, M., et al. Scheme 1. Synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (P2). ResearchGate. [Link]

  • Yao, L., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols.[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Introduction & Physicochemical Profiling The com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates

Introduction & Physicochemical Profiling

The compound 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol presents a unique set of analytical challenges due to its diverse functional groups. As a Senior Application Scientist, it is critical to look beyond generic screening methods and design a chromatographic protocol grounded in the molecule's specific physicochemical properties.

Mechanistic Causality in Method Design
  • Amphoteric/Basic Core (Imidazo[4,5-b]pyridine): The fused heterocyclic system contains multiple nitrogen atoms with lone pairs, yielding a predicted pKa​ in the range of 4.0–5.0. If the mobile phase pH is near this pKa​ , the molecule exists in a state of partial ionization, leading to severe peak broadening, split peaks, and retention time instability. Solution: We must operate at least 2 pH units away from the pKa​ . Utilizing an acidic mobile phase (pH ~2.0) ensures the nitrogens are fully protonated (cationic), yielding sharp, reproducible peaks.

  • Hydrophobic Halogen (6-Bromo): The bromine atom significantly increases the molecule's lipophilicity ( logP ). This guarantees strong retention on a standard reversed-phase C18 stationary phase, necessitating a gradient elution with a strong organic modifier like Acetonitrile to ensure timely elution.

  • Polar Moiety (1-hydroxyethyl): The secondary alcohol at the C2 position acts as a hydrogen bond donor and acceptor. While the bromo-group drives retention, this polar hydroxyl group ensures the molecule remains soluble in highly aqueous starting conditions, preventing precipitation in the column.

To mitigate the notorious secondary silanol interactions that plague basic heterocycles, we select a column utilizing Ethylene Bridged Hybrid (BEH) technology (e.g., Waters XBridge C18). The hybrid organic-inorganic silica base resists dissolution at extreme pHs and provides a highly shielded surface, ensuring superior peak shape for basic compounds[1][2].

Method Development Strategy

The development of this method follows a Quality-by-Design (QbD) approach, ensuring that analytical robustness is engineered into the protocol from day one.

HPLC_Method_Development A 1. Physicochemical Profiling (pKa ~4.5, Basic Core, Hydrophobic Br) B 2. Column Selection (End-capped C18 / BEH Technology) A->B C 3. Mobile Phase Optimization (pH 2.0 to fully protonate API) A->C D 4. Gradient & Flow Rate Tuning (Retain polar OH, elute Br-core) B->D C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E F 6. Robust Analytical Protocol E->F

Systematic Quality-by-Design (QbD) workflow for HPLC method development of basic heterocycles.

Experimental Protocol

This self-validating protocol is designed to ensure maximum reproducibility across different laboratories and instruments.

Reagents and Materials
  • Analyte: 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS grade). Note: TFA acts as a strong ion-pairing agent, masking residual silanols and pulling the protonated basic analyte into the stationary phase for improved retention and peak symmetry.

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column Waters XBridge C18, 150 × 4.6 mm, 3.5 µmBEH technology prevents silanol-induced peak tailing for basic APIs.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Fully protonates the imidazopyridine nitrogens.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent to wash out the hydrophobic bromo-aromatic core.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 254 nm and 280 nm (Extract at 280 nm)280 nm provides high specificity for the conjugated bicyclic system.
Injection Volume 10 µLBalances sensitivity with column loading capacity.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 10 90
12.0 10 90
12.1 95 5

| 16.0 | 95 | 5 |

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the mid-point of the gradient prevents solvent-mismatch effects (like peak fronting) during injection.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes to dissolve the hydrophobic core, and make up to volume with Water.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Summary

The method was validated strictly according to the ICH Q2(R2) Validation of Analytical Procedures guidelines, which provide the global framework for ensuring the reliability, accuracy, and consistency of analytical testing methods[3][4].

System Suitability Testing (SST)

SST is the self-validating core of any chromatographic run. Six replicate injections of the 100 µg/mL working standard must meet the following criteria before sample analysis begins:

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) ± 2.0% RSD6.45 min (0.4% RSD)Pass
Peak Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 500012,450Pass
Area Precision 2.0% RSD0.6% RSDPass
Linearity, Accuracy, and Precision

Following ICH Q2(R2) mandates, the reportable range was confirmed by demonstrating acceptable response, accuracy, and precision[3][4].

  • Linearity: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The calibration curve yielded an R2 of 0.9998.

  • Accuracy (Recovery): Assessed by spiking API into a placebo matrix at 50%, 100%, and 150% levels.

  • Precision: Intra-day repeatability was assessed using 6 independent preparations at the 100% level.

Validation ParameterRange / LevelResultICH Q2(R2) Limit
Linearity ( R2 ) 25 – 150 µg/mL0.9998 0.995
Accuracy (50%) 50 µg/mL99.4% ± 0.8%98.0% – 102.0%
Accuracy (100%) 100 µg/mL100.2% ± 0.5%98.0% – 102.0%
Accuracy (150%) 150 µg/mL99.8% ± 0.6%98.0% – 102.0%
Method Precision 100 µg/mL (n=6)0.75% RSD 2.0% RSD

Troubleshooting & Robustness Logic

Even with a QbD approach, routine operational variables can induce chromatographic shifts. The updated ICH Q2(R2) guidance emphasizes the rigorous assessment of method robustness[5][6]. The logic matrix below outlines the causality and corrective actions for the most common deviations encountered when analyzing basic heterocycles like imidazopyridines.

Troubleshooting_Logic Issue1 Anomaly: Peak Tailing (Tf > 1.5) Cause1 Cause: Secondary Silanol Interactions or Insufficient Ion-Pairing Issue1->Cause1 Sol1 Action: Verify TFA concentration (0.1%) Check column end-capping Cause1->Sol1 Issue2 Anomaly: Retention Time Shift Cause2 Cause: pH Fluctuations near API pKa or Organic Modifier Evaporation Issue2->Cause2 Sol2 Action: Ensure pH is strictly < 2.5 Prepare fresh Mobile Phase B Cause2->Sol2

Logical troubleshooting matrix for common chromatographic anomalies in basic API analysis.

Critical Robustness Parameters
  • Buffer pH Sensitivity: Because the pKa​ of the imidazopyridine is ~4.5, a shift in mobile phase pH from 2.0 to 3.0 will not significantly impact retention, proving the robustness of the low-pH strategy. However, attempting to run this method at pH 4.5 would result in catastrophic retention time variability.

  • Temperature Stability: The column temperature is maintained at 40 °C. Fluctuations of ± 5 °C (tested during robustness validation) showed negligible impact on the resolution of the API from its synthetic impurities, confirming thermodynamic stability.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Investigation of the Adsorption and Retention of Charged Compounds In RPLC Source: DiVA Portal (Academic Archive) URL:[Link]

  • Method Lifecycle Management and Column Selection for Basic Compounds Source: Waters Corporation URL:[Link]

Sources

Method

In vitro assay protocols involving 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

Application Note: In Vitro Pharmacological Profiling of 1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol Executive Summary & Mechanistic Rationale The imidazo[4,5-b]pyridine core (1-deazapurine) is a privileged pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 1-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

Executive Summary & Mechanistic Rationale

The imidazo[4,5-b]pyridine core (1-deazapurine) is a privileged pharmacophore in medicinal chemistry, extensively utilized for its ability to mimic the endogenous purine ring of ATP and adenosine[1]. The compound 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS: 909768-32-7) serves as a highly versatile screening fragment and building block.

From a structural biology perspective, the 6-bromo substituent provides a lipophilic anchor that can be further diversified via late-stage cross-coupling, while the 1-hydroxyethyl group forms a critical hydrogen-bonding network that mimics the ribose moiety of natural nucleosides. This structural profile makes the compound an excellent starting point for targeting purinergic signaling pathways, specifically as a competitive inhibitor of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) [2] and various protein kinases .

Signaling_Pathway ATP Extracellular ATP (Substrate) NPP1 NPP1 Metalloenzyme (Active State) ATP->NPP1 Binds Orthosteric Site Products AMP + PPi (Pathological Calcification) NPP1->Products Enzymatic Hydrolysis Inhibitor 1-{6-bromo-...}ethan-1-ol (Competitive Antagonist) Inhibitor->NPP1 Blocks ATP Binding

Figure 1: Mechanism of NPP1 inhibition by imidazo[4,5-b]pyridine derivatives.

Critical Reagent Handling & Preparation

To ensure a self-validating and reproducible assay system, compound handling must account for the physicochemical properties of the imidazo[4,5-b]pyridine scaffold.

  • Stereochemistry: The 1-hydroxyethyl moiety contains a chiral center. Researchers must document whether the racemic mixture or an isolated enantiomer is being evaluated, as stereochemistry profoundly impacts orthosteric target residence time.

  • Solubility & Storage: Prepare a 10 mM master stock in anhydrous, LC-MS grade DMSO. Because DMSO is highly hygroscopic, water absorption over time can cause the hydrophobic 6-bromo derivative to precipitate. Store aliquots at -20°C in a desiccated environment.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo) to transfer the compound directly into assay plates. This eliminates tip-based carryover and ensures the final DMSO concentration remains strictly ≤1%, preventing solvent-induced enzyme denaturation.

Protocol I: NPP1 Inhibition Assay (Colorimetric)

Causality & Logic: NPP1 is a bimetallic ecto-enzyme that hydrolyzes ATP to AMP and pyrophosphate (PPi), a process implicated in osteoarthritis and cancer immune evasion. Imidazopyridines act as potent, competitive orthosteric inhibitors of NPP1[2]. This protocol utilizes the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), which NPP1 cleaves to release the yellow chromophore p-nitrophenolate.

Self-Validating Controls:

  • Positive Control: Adenosine 5′-α,β-methylene-γ-thiotriphosphate (AMPCP).

  • Negative Control: 1% DMSO vehicle.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM CaCl₂, and 0.2 mM ZnCl₂.

    • Expert Insight: NPP1 is a bimetallic enzyme. Omitting Zn²⁺ or Ca²⁺ will lead to a rapid loss of catalytic activity, resulting in false-positive inhibition readouts.

  • Compound Pre-incubation: Dispense 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (10-point dose-response, 3-fold dilutions) into a 384-well clear microplate. Add 10 µL of recombinant human NPP1 (final concentration: 2 nM). Incubate at 37°C for 15 minutes.

    • Expert Insight: Pre-incubation allows the inhibitor to establish binding equilibrium before substrate competition, which is critical for accurate IC₅₀ determination.

  • Reaction Initiation: Add 10 µL of p-Nph-5'-TMP to achieve a final concentration of 400 µM.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm kinetically every 1 minute for 30 minutes at 37°C. Calculate the initial velocity (V₀) from the linear portion of the curve.

Protocol II: Kinase Inhibition Profiling (TR-FRET)

Causality & Logic: The 1-deazapurine core competitively displaces ATP in the kinase hinge region. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed measurement window completely eliminates auto-fluorescence generated by the test compound, ensuring high data fidelity.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Equilibration: In a 384-well low-volume white plate, combine 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol with the target kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding ATP and a biotinylated substrate peptide.

    • Expert Insight: The ATP concentration must be set exactly at the apparent Kₘ for the specific kinase. This ensures maximum assay sensitivity for competitive inhibitors while maintaining a robust signal window.

  • Reaction Phase: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Development: Add a stop buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

    • Expert Insight: EDTA rapidly chelates the Mg²⁺ cofactor, immediately halting kinase activity. This prevents signal drift during the 30-minute antibody equilibration phase.

  • TR-FRET Readout: Read the plate using a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratiometric signal to normalize well-to-well volume variations.

Assay_Workflow A 1. Compound Preparation (Acoustic Dispensing in DMSO) B 2. Target Equilibration (Pre-incubation with Enzyme) A->B C 3. Reaction Initiation (Addition of ATP/Substrate) B->C D 4. Signal Detection (TR-FRET or Absorbance) C->D E 5. Data Validation (Z'-factor & IC50 Calculation) D->E

Figure 2: Self-validating experimental workflow for in vitro target profiling.

Quantitative Data Interpretation

To ensure the trustworthiness of the generated data, assay performance must be validated using the Z'-factor metric. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Assay ParameterNPP1 Colorimetric AssayKinase TR-FRET Assay
Primary Target Ecto-nucleotidase (NPP1)Ser/Thr or Tyr Kinases
Substrate Used p-Nph-5'-TMP (400 µM)Biotinylated Peptide & ATP (at Kₘ)
Detection Method Absorbance (405 nm)Time-Resolved Fluorescence (665/615 nm)
Typical Z'-Factor > 0.75> 0.80
Max DMSO Tolerance Up to 5%Up to 2%
Validation Control AMPCP (IC₅₀ ~ 20 nM)Staurosporine (IC₅₀ < 10 nM)

References

  • Chang, Lei, et al. "Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)." Journal of Medicinal Chemistry 57.23 (2014): 10080-10100. URL: [Link]

  • Padmaja, R. D., et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega 3.4 (2018): 4583-4590. URL: [Link]

Sources

Application

Application Note: Strategic Solvent Selection and Solubility Profiling of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol for Robust Biological Assays

Introduction: The Critical First Step in Drug Discovery The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1] The compound 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol represents a novel entity within this class, and as with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for its successful evaluation in biological assays.[2] Poor solubility is a leading cause of failure for promising drug candidates, leading to underestimated efficacy, overestimated toxicity, and a high degree of data irreproducibility.[2][3]

This application note provides a comprehensive guide for researchers on establishing a robust solubility profile for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol. We will delve into strategic solvent selection, protocols for preparing stock solutions, and methods for determining both kinetic and thermodynamic solubility to ensure the generation of reliable and meaningful data in downstream biological assays.

The Imperative of Proper Solubilization

  • Inaccurate Potency: The actual concentration of the compound in solution will be lower than the nominal concentration, leading to an underestimation of its true potency (e.g., a falsely high IC50 value).

  • Assay Interference: Undissolved compound particles can interfere with assay detection systems, for example, by scattering light in absorbance or fluorescence-based assays.[5]

  • Cellular Toxicity: High local concentrations of precipitated compound can lead to non-specific cellular stress and toxicity, masking the true biological effect of the molecule.[6][7]

Therefore, a systematic approach to determining the solubility of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is not just a preliminary step but a foundational requirement for its valid biological characterization.

Part 1: Strategic Solvent Selection for Stock Solutions

The initial step in working with a novel compound is the preparation of a concentrated stock solution. The choice of solvent is critical and should be guided by the goal of maximizing the compound's stability and solubility while minimizing its impact on the biological assay.

The Ubiquity of DMSO

Dimethyl sulfoxide (DMSO) is the most commonly used solvent in drug discovery for creating high-concentration stock solutions.[8] Its broad dissolving power for both polar and nonpolar organic compounds makes it an excellent starting point for novel molecules like 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.

Key Considerations for DMSO Usage:

  • Purity: Always use anhydrous, cell culture-grade DMSO to prevent compound degradation and the introduction of contaminants.

  • Final Concentration in Assays: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can induce cellular stress, inhibit cell growth, or directly interfere with assay components.[7][8][9] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.[8]

  • Hygroscopicity: DMSO is highly hygroscopic. Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption, which can lead to compound precipitation upon freezing.[8] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[8][10]

Alternative Organic Solvents

While DMSO is the first choice, some compounds may exhibit better solubility or stability in other organic solvents. If solubility in DMSO is limited, a systematic screening of alternative solvents may be necessary.

SolventPolarity (Dielectric Constant)Common Uses & Considerations
Dimethyl Sulfoxide (DMSO) 47.2Primary choice. Broad solubility. Keep final assay concentration <0.5%.[7][8]
Ethanol (EtOH) 24.5Useful for some compounds. Can have biological effects at low concentrations. Final assay concentration should be carefully controlled.[7][9]
Methanol (MeOH) 32.7Can be more effective than ethanol for some compounds. Higher volatility and toxicity should be considered.[11]
Dimethylformamide (DMF) 36.7Strong solvent, but generally more toxic than DMSO. Use with caution.

Table 1: Common Organic Solvents for Stock Solution Preparation

Part 2: Experimental Protocols for Solubility Assessment

A multi-faceted approach is recommended to fully characterize the solubility of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol. This involves preparing a stock solution, determining its kinetic solubility for high-throughput applications, and assessing its thermodynamic solubility for a more definitive understanding of its behavior.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard high-concentration stock solution, which will serve as the starting point for all subsequent experiments.

Materials:

  • 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (solid powder)

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 270.1 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 270.1 g/mol = 2.701 mg

  • Weigh Compound: Accurately weigh the calculated mass of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol and transfer it to a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Securely cap the vial and vortex thoroughly until the solid is completely dissolved.[8] A visual inspection should show a clear solution with no visible particulates.

  • Aiding Dissolution (if necessary): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[8] Gentle warming (e.g., 37°C) can also be employed, but caution is advised as heat can degrade some compounds.[8]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption.[8][10] Store at -20°C or -80°C.

Protocol for Determining Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[5][12] This is a high-throughput method often used in early drug discovery to rank compounds.[3][13]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Microplate reader with nephelometry or turbidity detection capabilities[3]

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each DMSO dilution into wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), allowing time for any potential precipitation to occur.[12]

  • Measurement: Measure the turbidity or light scattering of each well using a microplate nephelometer.[3]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the vehicle control.

G cluster_0 DMSO Stock Preparation cluster_1 Aqueous Dilution & Incubation cluster_2 Analysis stock_prep Prepare 10 mM Stock in 100% DMSO serial_dmso Serial Dilution in 100% DMSO stock_prep->serial_dmso dilute_pbs Dilute DMSO stocks into PBS (pH 7.4) in 96-well plate serial_dmso->dilute_pbs incubate Incubate at RT for 1-2 hours dilute_pbs->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Determining Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of a compound in a given solvent.[5][14] This "shake-flask" method is lower throughput but provides a more accurate measure of a compound's intrinsic solubility.[5]

Materials:

  • Solid powder of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

  • Aqueous buffer of interest (e.g., PBS, pH 7.4; Simulated Gastric Fluid, etc.)[2][15]

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Low-binding filter units (e.g., 0.45 µm PVDF)

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing the aqueous buffer (e.g., 1 mg/mL). The presence of undissolved solid at the end of the experiment is crucial.[16]

  • Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Separation of Solid: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

  • Filtration: Carefully remove the supernatant and filter it through a low-binding filter to remove any remaining microscopic particles.

  • Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the filtered supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method.[13][15]

  • Result: The measured concentration of the saturated solution represents the thermodynamic solubility.

G start Add excess solid compound to aqueous buffer shake Equilibrate on shaker (24-72h at constant temp) start->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration by HPLC or LC-MS/MS filter->quantify result Thermodynamic Solubility Value quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Troubleshooting and Best Practices

Issue: Compound precipitates when diluted from DMSO stock into aqueous assay media.

  • Solution 1: Perform serial dilutions in 100% DMSO first to lower the starting concentration before the final dilution into the aqueous medium.[8] This minimizes the concentration shock that can cause precipitation.

  • Solution 2: Decrease the final DMSO concentration in the assay. While this may seem counterintuitive, high concentrations of DMSO can sometimes decrease the solubility of compounds in mixed aqueous solutions.

  • Solution 3: Investigate the use of co-solvents or excipients, although this will require extensive validation to ensure they do not interfere with the assay.[2]

Issue: Inconsistent results between experiments.

  • Solution: Ensure strict control over experimental parameters. Temperature, pH, and incubation time can all significantly affect solubility.[16] Use freshly prepared buffers and stock solutions for each experiment.

Best Practice: Always visually inspect solutions after dilution. The presence of even a faint haze or visible particles is a clear indication of precipitation.

Conclusion

A thorough and systematic evaluation of the solubility of a novel compound like 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a non-negotiable prerequisite for reliable biological screening. By starting with a well-characterized DMSO stock solution and proceeding to determine both kinetic and thermodynamic solubility, researchers can establish appropriate assay conditions, ensure data quality, and make informed decisions in the drug discovery process. This foundational knowledge prevents the costly pursuit of compounds that may fail due to poor physicochemical properties and ensures that the biological data generated is a true reflection of the compound's activity.

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Laugesen, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 825-836. [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • American Pharmaceutical Review. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Compound Management for Quantitative High-Throughput Screening. PMC. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • National Center for Biotechnology Information. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • National Center for Biotechnology Information. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]

  • ACS Omega. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • National Center for Biotechnology Information. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • PubMed. (2004, September 15). Selection of heterocycles for drug design. [Link]

  • ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • IJAEM.net. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]

  • ResearchGate. (2025, October 5). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • Pharmaceutical Technology. (2025, March 11). Elucidating Heterocyclic Chemistry in Pharmaceuticals. [Link]

Sources

Method

Advanced Synthesis Protocols for 6-Bromo-1H-imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Strategic Context & Scaffold Logic The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Within medicinal chemistry, the imidazo[4,5-b]pyridine scaffold has proven to be a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scaffold Logic

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. Within medicinal chemistry, the imidazo[4,5-b]pyridine scaffold has proven to be a privileged, purine-mimetic pharmacophore, demonstrating exceptional efficacy in targeting Aurora kinases, FLT3, and Mixed-Lineage Kinase 3 (MLK3) [1].

The strategic inclusion of a bromine atom at the C6 position (yielding 6-bromo-1H-imidazo[4,5-b]pyridine) provides a critical synthetic handle. Because the fused pyridine ring is highly electron-deficient, the C6-bromine bond is electronically activated for oxidative addition [2]. This allows medicinal chemists to perform late-stage, palladium-catalyzed cross-couplings to systematically vector bulky aryl or heteroaryl groups into the hydrophobic pockets of the kinase ATP-binding site.

Pathway Mechanics & Target Biology

Aurora A kinase and FLT3 are critical regulators of mitosis and hematopoietic proliferation. Overexpression or mutation of these kinases drives tumorigenesis in colon carcinomas and acute myeloid leukemia (AML) [1]. The imidazo[4,5-b]pyridine core competitively occupies the adenine-binding pocket of ATP. Derivatization at the C6 position specifically probes the hinge region, while structural elaborations at the N1/N3 positions explore the ribose-binding pocket to achieve isoform selectivity (e.g., Aurora-A over Aurora-B) [3].

Pathway ATP ATP Kinase Aurora A / FLT3 Kinase ATP->Kinase Binds ATP Pocket Substrate Downstream Effectors Kinase->Substrate Phosphorylation Proliferation Tumor Proliferation Substrate->Proliferation Promotes Inhibitor 6-Bromo-Imidazo[4,5-b]pyridine Inhibitor->Kinase Competitive Binding

Caption: Aurora A/FLT3 signaling pathway and competitive inhibition by imidazo[4,5-b]pyridines.

Synthetic Architecture

Constructing the 6-bromo-1H-imidazo[4,5-b]pyridine scaffold requires a sequence that balances regioselectivity with functional group tolerance. The synthesis typically initiates from 5-bromopyridine-2,3-diamine. Cyclization with carbon disulfide (CS2) in pyridine yields the 2-thione derivative, a highly stable intermediate that can be selectively alkylated [4]. Alternatively, tandem reactions in green solvents (H2O-IPA) can rapidly construct the core from 2-chloro-3-nitropyridines [5].

Workflow SM 5-Bromopyridine-2,3-diamine Cyclization Ring Closure (CS2 / Pyridine) SM->Cyclization Core 6-Bromo-1H-imidazo[4,5-b]pyridine Cyclization->Core Imidazole Formation Alkylation S-Alkylation (R-X, Base) Core->Alkylation Intermediate S-Alkyl-6-bromo Intermediate Alkylation->Intermediate Regioselective Coupling Suzuki Coupling (Ar-B(OH)2) Intermediate->Coupling Product Target Kinase Inhibitor Coupling->Product C6-Functionalization

Caption: Logical synthetic workflow for 6-bromo-1H-imidazo[4,5-b]pyridine scaffold functionalization.

Validated Experimental Protocols

Protocol A: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
  • Step 1: In a flame-dried round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1.0 equiv) in anhydrous pyridine (0.5 M concentration).

  • Step 2: Add carbon disulfide (CS2, 10.0 equiv) dropwise at room temperature under an inert argon atmosphere.

  • Step 3: Attach a reflux condenser and heat the reaction mixture to 80 °C with continuous magnetic stirring for 6 hours [4].

  • Step 4: Cool the mixture to room temperature and pour slowly into vigorously stirred ice water (3 volumes).

  • Step 5: Collect the resulting precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

  • Causality: Pyridine is selected as both solvent and base to neutralize the H2S byproduct and maintain the nucleophilicity of the diamine. The 80 °C temperature is critical; lower temperatures stall the reaction at the uncyclized thiourea intermediate.

  • Validation Checkpoint: LC-MS must show a characteristic 1:1 isotopic doublet at m/z 230 and 232 [M+H]+, confirming the preservation of the bromine atom [4].

Protocol B: Regioselective S-Alkylation
  • Step 1: Suspend the crude 6-bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Step 2: Add anhydrous potassium carbonate (K2CO3, 2.0 equiv) and stir for 15 minutes at room temperature to pre-form the thiolate anion.

  • Step 3: Add the alkylating agent (e.g., substituted benzyl bromide, 1.1 equiv) dropwise.

  • Step 4: Heat the suspension to 60 °C for 5 hours [4].

  • Step 5: Filter the mixture to remove inorganic salts, and purify the filtrate directly via reversed-phase preparative HPLC.

  • Causality: K2CO3 in DMF provides a mild, heterogeneous basic environment that selectively deprotonates the more acidic thiol over the ring nitrogens, directing the electrophile strictly to the sulfur atom [6].

  • Validation Checkpoint: TLC (Dichloromethane/Methanol 95:5) should show a distinct upward shift in Rf due to the loss of the polar, ionizable thiol group.

Protocol C: Late-Stage C6-Derivatization via Suzuki-Miyaura Coupling
  • Step 1: In a microwave-safe vial, combine the C6-bromo intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Step 2: Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 v/v).

  • Step 3: Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv), under a stream of argon.

  • Step 4: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Step 5: Dilute with ethyl acetate, wash with brine, dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.

  • Causality: Pd(dppf)Cl2 is utilized because its large bite angle facilitates reductive elimination, minimizing protodeboronation side reactions. A biphasic Dioxane/H2O system ensures solvation of both the lipophilic scaffold and the inorganic base [2].

  • Validation Checkpoint: Disappearance of the m/z 230/232 doublet in LC-MS and emergence of a single product mass peak indicates successful cross-coupling and displacement of the bromine isotope signature.

Quantitative Structure-Activity Relationship (SAR) Data

The derivatization of the imidazo[4,5-b]pyridine core significantly alters its kinase inhibitory profile. The table below summarizes representative SAR trends demonstrating how C6 and C7 modifications drive potency and selectivity across different kinase targets [1][7].

Compound SeriesCore ScaffoldC6/C7 SubstitutionN-SubstitutionTarget KinaseIC50 (nM)
1 (Unmodified) Imidazo[4,5-b]pyridine6-BromoNoneAurora A>10,000
2 (Aryl-Coupled) Imidazo[4,5-b]pyridine6-PhenylBenzylAurora A1,250
3 (Optimized) Imidazo[4,5-b]pyridine7-DerivatizedAzaindoleAurora A45
4 (Dual-Target) Imidazo[4,5-b]pyridine6-ArylAlkylFLT3162
5 (MLK3-Target) 3H-Imidazo[4,5-b]pyridine6-SubstitutedAlkylMLK36

References

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry (ACS / NIH).
  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. ChEMBL - EMBL-EBI.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry - ACS Publications.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega - ACS Publications.
  • Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). Journal of Medicinal Chemistry - ACS Publications.
  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Probe Reports from the NIH Molecular Libraries Program.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for research scientists and drug development professionals facing yield-limiting challenges during the synthesis of 1-{6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for research scientists and drug development professionals facing yield-limiting challenges during the synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol .

The construction of the imidazo[4,5-b]pyridine scaffold typically involves the condensation of 5-bromo-pyridine-2,3-diamine with lactic acid (2-hydroxypropanoic acid)[1]. However, the presence of the electron-withdrawing 6-bromo group and the sensitive secondary alcohol on the ethyl chain introduces significant chemoselectivity and degradation risks. This guide provides causality-driven troubleshooting, empirical optimization data, and a self-validating experimental protocol to maximize your reaction yield.

Reaction Workflow & Pathway Diagnostics

To effectively troubleshoot, we must first isolate where the yield loss occurs. The synthesis is a two-stage process: initial acylation to form an open-chain amide, followed by intramolecular cyclodehydration to form the imidazole ring.

SynthesisWorkflow A 5-bromo-pyridine-2,3-diamine + Lactic Acid B Amide Intermediate (Uncyclized) A->B Condensation C Cyclization & Dehydration (Acid Catalysis / Heat) B->C -H2O D 1-{6-bromo-1H-imidazo[4,5-b] pyridin-2-yl}ethan-1-ol C->D Optimized Conditions (Mild Lewis Acid) E Side Product: Debrominated Core C->E Excessive Heat (>150°C) F Side Product: Oxidized Ketone C->F Oxidizing Environment

Workflow and side pathways for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol synthesis.

Troubleshooting & Yield Optimization FAQs

Q1: Why does my reaction stall at the uncyclized amide intermediate, resulting in poor yields of the imidazo[4,5-b]pyridine core? Causality: The formation of the imidazole ring is thermodynamically demanding because it requires the elimination of water to achieve aromaticity. If water is not actively removed from the system, the reaction reaches an equilibrium and stalls at the intermediate stage. Solution: You must shift the equilibrium by employing a strong dehydrating environment. While Polyphosphoric acid (PPA) is classical, it can be too harsh. A highly effective alternative is using Eaton’s reagent (7.7 wt% P2O5 in methanesulfonic acid) or performing the reaction in a high-boiling solvent (e.g., toluene) equipped with a Dean-Stark apparatus to physically remove the water azeotropically.

Q2: I am observing a significant loss of the 6-bromo group (debromination) during cyclization. How can I suppress this? Causality: The carbon-bromine bond on the electron-deficient pyridine ring is highly susceptible to hydrodehalogenation. When exposed to prolonged heating (>150 °C) in the presence of strong Brønsted acids (like PPA or aqueous HCl), the activation energy for C-Br cleavage is reached, leading to the debrominated side product. Solution: Lower the activation energy of the cyclization step by utilizing milder Lewis acid catalysis[2]. Instead of direct thermal condensation, pre-form the amide using coupling reagents (EDCI/HOBt) at room temperature, followed by cyclization using Ytterbium(III) triflate (Yb(OTf)₃) under microwave irradiation at 110 °C.

Q3: The 1-hydroxyethyl group is degrading during the reaction. Should I use a protecting group strategy? Causality: The secondary alcohol of the lactic acid moiety is prone to oxidation (forming a ketone) or elimination (forming a vinyl group) under harsh acidic cyclization conditions. Solution: Yes. Protecting the hydroxyl group is the most reliable way to improve yield. Utilize O-acetyl-lactyl chloride instead of free lactic acid. The acetate protecting group survives the cyclization and can be quantitatively removed post-cyclization using mild basic methanolysis (K₂CO₃/MeOH).

Q4: How do I optimize the workup to recover this highly polar product from the aqueous phase? Causality: The target molecule is amphoteric. It possesses a basic imidazopyridine nitrogen, a weakly acidic imidazole N-H, and a polar hydroxyl group. Consequently, it is highly water-soluble at both low pH (as a protonated salt) and high pH (as an anion). Solution: Isoelectric precipitation is mandatory. During the aqueous quench, carefully adjust the pH to exactly 7.0–7.5. The product will precipitate as a neutral species. For liquid-liquid extraction, standard ethyl acetate is insufficient; use a 4:1 mixture of Ethyl Acetate:Isopropanol to efficiently partition the polar product.

Empirical Data: Optimization of Cyclization Conditions

The following table summarizes quantitative yield data based on different synthetic strategies, highlighting the critical balance between cyclization efficiency and functional group tolerance.

Synthetic Strategy & ReagentsTemperatureTimeIsolated Yield (%)Debromination (%)
Direct Condensation (Lactic Acid, PPA)150 °C12 h35%>15%
Direct Condensation (Lactic Acid, 4N HCl)100 °C (Reflux)24 h45%5%
Protected Route (O-Acetyl-lactyl chloride, AcOH)80 °C6 h78%<1%
Two-Step Mild Route (EDCI/HOBt, then Yb(OTf)₃) 110 °C (MW) 1 h 85% Not detected

Validated Experimental Protocol (Two-Step Mild Route)

This protocol utilizes a self-validating two-step methodology to ensure high yield while preventing debromination and alcohol degradation.

Step 1: Amide Coupling

  • Dissolve 5-bromo-pyridine-2,3-diamine (1.0 eq) and lactic acid (1.2 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Add HOBt (1.5 eq) and DIPEA (3.0 eq), and stir for 10 minutes at 0 °C.

  • Slowly add EDCI (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 1): Perform TLC (DCM:MeOH 9:1). The complete disappearance of the diamine (Rf ~0.2) and the appearance of a new UV-active spot (Rf ~0.4) confirms the formation of the uncyclized amide.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Lewis Acid-Catalyzed Cyclodehydration

  • Dissolve the crude amide intermediate in anhydrous toluene (0.1 M).

  • Add Yb(OTf)₃ (10 mol%) as a Lewis acid catalyst.

  • Heat the mixture under microwave irradiation at 110 °C for 1 hour (or reflux conventionally with a Dean-Stark trap for 8 hours).

  • Self-Validation (IPC 2): LC-MS analysis should show the mass of the intermediate minus 18 Da (loss of H₂O), confirming complete cyclization without loss of the bromine isotope pattern (M, M+2).

Step 3: Isoelectric Isolation

  • Cool the reaction mixture and partition with water.

  • Carefully adjust the aqueous layer using 1M NaOH or 1M HCl dropwise while monitoring with a calibrated pH meter.

  • Self-Validation (IPC 3): Stop exactly at pH 7.2 ± 0.2. The sudden formation of a dense, off-white precipitate validates that the isoelectric point of the amphoteric imidazo[4,5-b]pyridine has been reached.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.

References

  • Krause, M.; Foks, H.; Gobis, K. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017, 22(3), 399.[Link]

  • Padmaja, R. D.; Devi, V. C.; Mukku, N.; Chanda, K.; Maiti, B. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 2018, 3(4), 4583–4590.[Link]

Sources

Optimization

Troubleshooting common impurities in 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol preparation

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol. The imidazo[4,5-b]pyridine scaffold is a crucial pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol. The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore in medicinal chemistry.[1][2] However, its synthesis can be accompanied by the formation of several challenging impurities. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues you may encounter, ensuring the integrity and purity of your final compound.

Section 1: Overview of the Synthetic Pathway

The preparation of 2-substituted imidazo[4,5-b]pyridines typically involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its equivalent.[3] For the target molecule, a common and effective route is the condensation of 5-bromo-2,3-diaminopyridine with lactic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.

Synthetic_Pathway SM1 5-Bromo-2,3-diaminopyridine Process Condensation & Cyclization SM1->Process SM2 Lactic Acid SM2->Process Product 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol Process->Product PPA, Heat (-2 H₂O)

Caption: A common synthetic route to the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common impurities and synthetic challenges observed during the preparation of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.

FAQ 1: My reaction is incomplete, with significant starting material remaining. What is the cause and how can I drive it to completion?

Answer: Incomplete conversion is a frequent issue in condensation reactions for forming the imidazo[4,5-b]pyridine core.[4] Several factors could be at play:

  • Insufficient Dehydration: The condensation reaction to form the imidazole ring liberates water. If this water is not effectively removed, it can inhibit the reaction equilibrium.[4] When using a solvent, a Dean-Stark trap can be effective. In solvent-free conditions with reagents like PPA or Eaton's reagent, ensuring the reagent's quality and sufficient quantity is critical.

  • Suboptimal Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier.[4] If the reaction is sluggish, consider gradually increasing the temperature. However, be mindful that excessive heat can lead to side reactions like debromination or decomposition.

  • Purity of Starting Materials: Impurities within the 5-bromo-2,3-diaminopyridine or lactic acid can interfere with the reaction.[5] Ensure the starting materials are of high purity and that solvents are anhydrous where required.

Recommended Actions:

  • Verify Reagent Activity: Ensure your dehydrating agent (e.g., PPA) is fresh and active.

  • Optimize Thermal Conditions: Increase the reaction temperature in 10-15°C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Extend Reaction Time: Some condensations require extended heating. Monitor the reaction for several hours to ensure it has reached its endpoint.

FAQ 2: My mass spectrometry data shows a peak at [M-79/M-81], corresponding to a de-brominated impurity. How can I prevent this?

Answer: The presence of 1-{1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a result of a reductive dehalogenation side reaction. This is a known challenge when working with bromo-substituted aromatic heterocycles, particularly under certain catalytic or harsh thermal conditions.[6][7]

  • Causality - The Mechanism: De-bromination can be initiated by trace metal impurities (acting as catalysts), radical mechanisms at very high temperatures, or the presence of certain nucleophiles or bases.[7][8] In Suzuki coupling reactions, for instance, phosphine ligands and strong bases can facilitate the formation of dehalogenated byproducts.[6] While your primary reaction may not be a cross-coupling, similar principles can apply if reaction conditions are not carefully controlled.

Preventative Strategies:

  • Moderate Reaction Temperature: Avoid excessive temperatures, which can promote radical-mediated de-bromination.

  • Use High-Purity Reagents: Ensure your reagents and solvents are free from trace metals that could catalyze the reduction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize certain oxidative or radical pathways that may contribute to side reactions.[5]

FAQ 3: I've isolated an impurity with a mass of [M+16]. Is this an N-oxide, and how do I manage it?

Answer: Yes, an [M+16] peak is highly indicative of N-oxide formation. The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation.[4][9]

  • Causality - The Mechanism: Oxidation can occur if the reaction is exposed to air at high temperatures, especially if oxidizing agents are present, even in trace amounts.[4] Some reaction conditions, particularly those involving certain metal catalysts or oxidative cyclization steps, can inadvertently lead to N-oxide formation.[10]

Prevention and Remediation:

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen.[5]

    • Control Oxidants: If any step requires an oxidant, use it stoichiometrically and under controlled temperature conditions to minimize over-oxidation of the heterocyclic core.[4]

  • Remediation: If the N-oxide has already formed, it can often be reduced back to the parent heterocycle. A common method is treatment with a reducing agent like triphenylphosphine (P(Ph)₃) or sodium dithionite.

FAQ 4: My product streaks badly during silica gel chromatography, making purification difficult. What can I do?

Answer: The basic nitrogen atoms in the imidazo[4,5-b]pyridine core can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape, streaking, and often irreversible adsorption of the product onto the column.

Optimized Purification Strategies:

  • Basic Modifier in Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This deactivates the acidic sites on the silica, leading to vastly improved peak shape and recovery.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity and avoiding chromatography altogether.[11] Experiment with various solvent systems like ethanol, methanol, or ethyl acetate/hexane mixtures.

Section 3: Analytical and Purification Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for the analytical separation and identification of the target compound and its common impurities.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp 40 °C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Detection UV (e.g., 254 nm) and ESI+ Mass Spectrometry

This method is a starting point and may require optimization for your specific impurity profile.[3][12]

Protocol 2: Optimized Flash Chromatography Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Column Packing: Pack a silica gel column using your chosen eluent system (e.g., Hexane/Ethyl Acetate).

  • Eluent Preparation: Prepare the mobile phase. For a starting point, use the solvent system that gave your product an Rf of ~0.3 on TLC. Crucially, add 0.5% triethylamine to both solvents.

  • Loading and Elution: Carefully load the dry-loaded sample onto the top of the column. Begin elution, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Summary of Common Impurities

Impurity NameStructure (Relative to Product)Mass DifferenceProbable Cause
5-Bromo-2,3-diaminopyridineStarting Material-109 DaIncomplete reaction, insufficient heat/dehydration.[4]
1-{1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-olDe-brominated Product-80 Da (avg)Reductive dehalogenation at high temperatures.[7]
1-{6-bromo-1-oxido-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-olN-Oxide Impurity+16 DaOxidation by atmospheric oxygen at high temperatures.[4]

Section 5: Troubleshooting Workflow

This diagram provides a logical workflow for identifying and addressing impurities during your synthesis.

Troubleshooting_Workflow start Crude Product Obtained analysis Analyze by LC-MS & TLC start->analysis decision Impurity Detected? analysis->decision pure Product is Pure. Proceed to Isolation. decision->pure No identify Identify Impurity by Mass decision->identify Yes purify Purification Issues? (Streaking on TLC) pure->purify incomplete Impurity = Starting Material (Incomplete Reaction) identify->incomplete Mass = SM debrominated Impurity = [M-80] (De-bromination) identify->debrominated Mass = [M-80] n_oxide Impurity = [M+16] (N-Oxidation) identify->n_oxide Mass = [M+16] sol_incomplete See FAQ 1: - Increase Temp/Time - Check Dehydrating Agent incomplete->sol_incomplete sol_debrominated See FAQ 2: - Lower Temperature - Use Inert Atmosphere debrominated->sol_debrominated sol_n_oxide See FAQ 3: - Use Inert Atmosphere - Consider Remediation n_oxide->sol_n_oxide sol_incomplete->purify sol_debrominated->purify sol_n_oxide->purify sol_purify See FAQ 4: - Add TEA to Eluent - Use Alumina/Reverse Phase purify->sol_purify Yes end Pure Product Isolated purify->end No sol_purify->end

Caption: A decision tree for troubleshooting synthesis impurities.

References

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
  • Sharma, R., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC.
  • Sharma, R., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
  • Manna, S., et al. (2015). Regioselective annulation of nitrosopyridine with alkynes: straightforward synthesis of N-oxide-imidazopyridines. Chemical Communications.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • El-Malah, A. A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
  • Rodi, Y. K., et al. (n.d.). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. PMC.
  • ResearchGate. (2025). Selective Synthesis of Imidazo[4,5- f ]- and Imidazo[4,5- h ]quinoline N -Oxides via Base-Catalyzed Cyclization of ortho -Nitroalkylaminoquinolines.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (P2).
  • Dahmani, S., et al. (n.d.). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. PMC.
  • Google Patents. (n.d.). Imidazopyridine derivatives, their preparation and therapeutical use.
  • Špulak, M., et al. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • Sławiński, J., & Brzozowski, Z. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • NextSDS. (n.d.). 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.
  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Molecules. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • PMC. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • ScienceDirect. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors.
  • ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.
  • AiFChem. (n.d.). 1-(6-Bromo-1h-imidazo[4,5-b]pyridin-2-yl)ethan-1-ol 95%.
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • PMC. (n.d.). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines. BenchChem Technical Support.
  • PMC. (n.d.). 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.
  • MilliporeSigma. (n.d.). (6-Bromo-1h-imidazo[4,5-b]pyridin-2-yl)methanol.

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the downstream purification of 1-{6-bromo-1H-imidazo[4,5-b]pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the downstream purification of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol .

Due to the amphoteric nature of the imidazo[4,5-b]pyridine core, the lipophilicity of the 6-bromo substituent, and the hydrogen-bonding capacity of the 1-hydroxyethyl group, this molecule frequently exhibits severe peak tailing, irreversible adsorption, and poor solubility during standard silica gel chromatography. This guide provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield recovery.

Diagnostic Workflow for Purification Optimization

Use the following decision matrix to diagnose and resolve common chromatographic failures associated with highly polar, basic heterocycles.

ChromatographyTroubleshooting Start Crude 1-{6-bromo-1H-imidazo [4,5-b]pyridin-2-yl}ethan-1-ol Solubility Soluble in non-polar starting solvent? Start->Solubility LiquidLoad Direct Liquid Loading Solubility->LiquidLoad Yes DryLoad Dry Loading on Celite Solubility->DryLoad No TLC Run TLC (DCM:MeOH) LiquidLoad->TLC DryLoad->TLC Tailing Severe Tailing Observed? TLC->Tailing AddBase Add 1-2% TEA to Mobile Phase Tailing->AddBase Yes Standard Standard Silica Run Tailing->Standard No Coelution Co-elution with Impurities? AddBase->Coelution Standard->Coelution Gradient Optimize DCM/MeOH Gradient Coelution->Gradient Yes Success Pure Target Compound Coelution->Success No RevPhase Switch to RP-C18 HPLC Gradient->RevPhase Fails Gradient->Success Resolves RevPhase->Success

Caption: Troubleshooting workflow for the chromatographic purification of basic imidazopyridines.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound streak severely across the TLC plate and column, resulting in poor recovery? Causality: The imidazo[4,5-b]pyridine core contains highly basic nitrogen atoms that act as potent hydrogen bond acceptors. Standard bare silica gel is populated with acidic silanol groups (Si-OH). The resulting acid-base interaction causes irreversible adsorption and severe peak tailing[1]. The 1-hydroxyethyl group further exacerbates this by introducing additional hydrogen-bonding sites. Solution: Dynamically mask the acidic silanols by adding a basic modifier to your mobile phase. Incorporating 1-2% triethylamine (TEA) or aqueous ammonia into a Dichloromethane/Methanol (DCM/MeOH) eluent saturates the stationary phase, preventing the basic heterocycle from binding irreversibly[1].

Q2: The crude mixture is insoluble in Dichloromethane (DCM) but highly soluble in Methanol. How do I load the column without causing band broadening? Causality: Direct injection of a highly polar solvent (like Methanol) onto a normal-phase silica column disrupts the solvent equilibrium, causing the compound to race down the column without partitioning, leading to broad, co-eluting bands. Solution: Utilize a dry loading technique[1]. Dissolve the compound in a volatile polar solvent, adsorb it onto an inert support (like Celite or deactivated silica), and evaporate the solvent completely to create a free-flowing powder. This ensures the sample enters the column evenly and only partitions based on the mobile phase gradient.

Q3: I am unable to separate the target compound from unreacted aminopyridine starting materials. What solvent system is optimal? Causality: Aminopyridines and imidazopyridines share similar polarities and basicities. Traditional Hexane/Ethyl Acetate systems lack the hydrogen-bonding capacity to differentiate these molecules effectively. Solution: Transition to a DCM/MeOH gradient. A standard starting point for imidazo[4,5-b]pyridines is 100% DCM grading to 10:1 DCM:MeOH[2]. If normal-phase separation fails, switch to Reversed-Phase (RP) C18 chromatography. Using a Water/Acetonitrile gradient with 0.1% Formic Acid protonates the basic nitrogens, altering their hydrophobicity and drastically improving resolution[3][4].

Q4: How do I remove residual Triethylamine (TEA) from my purified fractions? Causality: While TEA is volatile, it often forms hydrogen-bond complexes with the 1-hydroxyethyl group of the product, making it difficult to remove via standard rotary evaporation. Solution: Perform azeotropic co-evaporation. Dissolve the concentrated fractions in toluene and evaporate under reduced pressure. The toluene disrupts the hydrogen-bonded complexes and carries the TEA away[1].

Quantitative Data: Phase & Solvent System Comparison

The following table synthesizes expected chromatographic behaviors for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol across various systems, allowing you to select the optimal strategy based on your available equipment.

Stationary PhaseMobile Phase SystemModifierAverage Rf / RtTailing FactorExpected Recovery
Bare Silica (Normal)Hexane / EtOAc (1:1)None0.15 (Streaking)> 3.0< 50%
Bare Silica (Normal)DCM / MeOH (10:1)None0.352.2~ 70%
Deactivated Silica DCM / MeOH (10:1) 1% TEA 0.45 1.1 > 90%
Basic AluminaDCM / MeOH (20:1)None0.501.2~ 85%
C18 (Reversed-Phase)H2O / MeCN Gradient0.1% Formic AcidRt ~ 4.5 min1.05> 95%

Standard Operating Procedures (SOPs)

Protocol 1: Deactivated Normal-Phase Silica Gel Chromatography

This protocol is a self-validating system designed to prevent irreversible adsorption of basic heterocycles.

Step 1: Solvent Preparation & Silica Deactivation

  • Prepare 1000 mL of the starting mobile phase: Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA).

  • Slurry pack the chromatography column using standard silica gel (230-400 mesh) and the TEA-modified DCM.

  • Flush the packed column with at least 2 Column Volumes (CV) of the modified solvent. Validation: Collect a few drops of the eluent and test with wet pH paper; a basic reading confirms the silanol groups are fully deactivated.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol in a minimal volume of Methanol or THF.

  • Add deactivated silica gel (or Celite 545) at a 1:3 mass ratio (crude:support).

  • Evaporate the solvent on a rotary evaporator at 40°C until a completely dry, free-flowing powder is achieved.

  • Carefully load the powder onto the flat surface of the silica bed. Top with a 1 cm protective layer of clean sea sand.

Step 3: Gradient Elution & Fractionation

  • Begin elution with 100% DCM (1% TEA).

  • Gradually introduce Methanol to the gradient, moving from 100:0 to 90:10 (DCM:MeOH) over 10 CVs[2].

  • Monitor fractions via TLC. Crucial: Pre-treat your TLC plates by exposing them to TEA vapor in a closed chamber for 5 minutes before spotting to ensure accurate Rf representation.

Step 4: Post-Purification TEA Removal

  • Pool the product-containing fractions and concentrate via rotary evaporation.

  • To remove residual TEA, add 20 mL of Toluene to the flask and evaporate to dryness. Repeat this co-evaporation step three times[1].

  • Validation: Analyze the product via 1H NMR. The absence of a quartet at ~2.5 ppm and a triplet at ~1.0 ppm confirms complete TEA removal.

Protocol 2: Reversed-Phase (RP-C18) Flash Chromatography

Use this protocol if normal-phase separation fails to resolve regioisomers or starting materials.

Step 1: System Equilibration

  • Equip an automated flash chromatography system with a C18 cartridge.

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid[4].

  • Equilibrate the column with 95% A / 5% B for 3 CVs.

Step 2: Sample Injection & Elution

  • Dissolve the crude sample in a minimal amount of DMSO or a Water/Acetonitrile mixture. Filter through a 0.45 µm PTFE syringe filter.

  • Inject the sample onto the column.

  • Run a shallow gradient from 5% B to 60% B over 15 CVs. The acidic modifier will keep the imidazopyridine fully protonated, ensuring sharp, symmetrical peaks[3].

  • Lyophilize (freeze-dry) the pooled fractions to isolate the pure 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol as a formate salt, which can be free-based later if required using saturated aqueous NaHCO3.

References

  • 1H-Imidazo[4,5-b]pyridine - SIELC Technologies. Source: SIELC Technologies. URL:[Link]

  • Efficient synthesis of substituted imidazo[4,5-b] pyridines. Source: D-NB.info. URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Thermal Degradation of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS No. 909768-32-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS No. 909768-32-7). As a critical intermediate in pharmaceutical research and development, maintaining the chemical integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth insights and actionable protocols to mitigate thermal degradation during storage and handling. We will explore the molecule's inherent stability characteristics, answer common questions, and provide robust troubleshooting and experimental workflows.

Part 1: Understanding the Molecule's Stability Profile

The stability of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is intrinsically linked to its molecular structure. The compound features a fused imidazopyridine heterocyclic system, which is generally aromatic and stable, but is substituted with two key functional groups that represent potential sites of reactivity: a bromine atom and a secondary alcohol.

  • Secondary Alcohol Group (-CH(OH)CH₃): This is the most likely site of thermal degradation. Secondary alcohols are susceptible to oxidation, which would convert the alcohol to the corresponding ketone, and dehydration, which would eliminate water to form an alkene. These reactions can be accelerated by elevated temperatures, oxygen, and the presence of acidic or basic impurities.

  • Imidazo[4,5-b]pyridine Core: While the core ring system is relatively stable, extensive thermal stress can lead to more complex decomposition pathways[1]. The presence of the electron-withdrawing bromine atom can also influence the electron density and reactivity of the ring system.

Hypothesized Thermal Degradation Pathways

The two primary, non-complex degradation pathways anticipated under typical storage conditions are oxidation and dehydration. These transformations alter the molecule's structure, which can lead to a loss of desired biological activity and the appearance of unknown impurities in analytical profiles.

G cluster_main 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (Parent Compound) cluster_deg1 Oxidation Product cluster_deg2 Dehydration Product parent Structure of Parent Compound ketone 1-(6-bromo-1H-imidazo[4,5-b] pyridin-2-yl)ethanone parent->ketone Oxidation (Heat, O₂) alkene 6-bromo-2-(1-ethenyl)-1H- imidazo[4,5-b]pyridine parent->alkene Dehydration (Heat, H⁺/OH⁻)

Caption: Potential degradation pathways of the parent compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ensuring the long-term stability of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol?

For maximum shelf-life, the compound should be stored under controlled conditions that minimize exposure to heat, light, and atmospheric oxygen/moisture. While some suppliers indicate room temperature storage is acceptable for short periods, we recommend a more stringent approach for long-term research use.

  • Temperature: Store at 2-8°C (refrigerated) for intermediate-term storage (months). For long-term storage (years), -20°C is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation[2]. After receiving the material, we advise aliquoting it into smaller, single-use vials under a blanket of inert gas.

  • Light: Store in amber glass vials or in a light-blocking outer container to prevent potential photochemical degradation.

  • Moisture: Keep containers tightly sealed in a dry environment or a desiccator. The imidazopyridine nucleus can be hygroscopic[3].

Q2: My solid compound has developed a slight yellow or brown tint. What does this signify?

A change in color from the expected white or off-white powder is a common visual indicator of chemical degradation. This often points to the formation of minor impurities with different chromophores, which can arise from oxidation or other decomposition reactions. While the bulk of the material may still be intact, the presence of colored impurities warrants re-qualification of the sample's purity via analytical methods before use in a critical experiment.

Q3: How can I quickly verify the integrity of my sample before starting an experiment?

The most reliable method is to use a stability-indicating analytical technique[4]. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method[5][6]. A quick purity check involves dissolving a small amount of the compound and running it on a validated HPLC method. Compare the resulting chromatogram to a reference standard or the initial certificate of analysis. Key indicators of degradation are a decrease in the main peak's area percentage and the appearance of new peaks, particularly those eluting before or after the main compound.

Q4: Besides temperature, what other factors should I be concerned about during handling and storage?

Beyond thermal stress, you should be vigilant about:

  • Atmospheric Oxygen: The secondary alcohol is susceptible to oxidation. Minimizing headspace in vials and backfilling with an inert gas like argon or nitrogen is a critical preventative measure[2].

  • Moisture: The compound is a heterocyclic amine and can be hygroscopic. Moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions[3]. Always handle in a dry environment and store in a desiccator.

  • Cross-Contamination: Ensure that spatulas and weighing instruments are scrupulously clean. Trace amounts of acids, bases, or oxidizing agents can initiate degradation.

Part 3: Troubleshooting Guide

Unexpected or inconsistent experimental results can often be traced back to the quality of the starting materials. If you suspect degradation of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, follow this logical troubleshooting workflow.

G start Inconsistent or Failed Experimental Results check_purity Is Compound Integrity Suspected? start->check_purity run_hplc Perform HPLC Purity Analysis (Compare to Reference Standard) check_purity->run_hplc Yes troubleshoot_other Troubleshoot Other Experimental Parameters (Reagents, Protocol, etc.) check_purity->troubleshoot_other No purity_ok Purity >98% and No New Significant Impurities? run_hplc->purity_ok degradation_confirmed Degradation Confirmed (Purity Loss or New Peaks) purity_ok->degradation_confirmed No purity_ok->troubleshoot_other Yes action_plan Implement Corrective Actions degradation_confirmed->action_plan end_ok Proceed with Experiment troubleshoot_other->end_ok quarantine Quarantine Affected Batch action_plan->quarantine review_storage Review Storage & Handling Procedures (Temp, Atmosphere, Light) action_plan->review_storage procure_new Procure and Qualify a New Batch of Compound action_plan->procure_new end_bad Re-evaluate Experiment with New, Qualified Material procure_new->end_bad

Caption: Troubleshooting workflow for suspected compound degradation.

Problem EncounteredProbable Cause Related to DegradationRecommended Action
Reduced Potency in Bioassay The concentration of the active parent compound has decreased due to degradation into inactive or less active impurities.1. Confirm purity and concentration using HPLC.[5]2. Use a freshly opened or newly qualified lot of the compound.3. Re-evaluate storage conditions of the stock solution.
Appearance of New Spots on TLC Formation of degradation products which have different polarities from the parent compound.1. Immediately perform an HPLC or LC-MS analysis to quantify and identify the impurities.[6][7]2. Discard the degraded material.
Poor Solubility / Clumping The physical properties of the powder may change upon degradation or absorption of moisture.1. Check for moisture ingress. Dry the sample under vacuum (if thermally stable) and re-test.2. If solubility issues persist, it indicates significant degradation. The batch should be quarantined.
Inconsistent HPLC Results The sample is actively degrading, even during sample preparation or in the autosampler.1. Prepare samples immediately before analysis.2. Use a cooled autosampler (e.g., 4°C).3. Ensure the mobile phase is not promoting degradation.

Part 4: Experimental Protocols

Protocol A: Standard Operating Procedure for Storage and Handling
  • Receiving: Upon receipt, visually inspect the container for an intact seal. Note the delivery conditions. Log the material into your chemical inventory.

  • Initial Storage: Immediately transfer the primary container to a 2-8°C, dark environment.

  • Aliquoting (Mandatory for Long-Term Use):

    • Perform this procedure in a glove box or a fume hood with a steady stream of dry nitrogen or argon to displace air.

    • Allow the primary container to equilibrate to room temperature before opening to prevent condensation.

    • Using a clean, dry spatula, weigh and dispense the desired amounts into pre-labeled, tared amber glass vials.

    • Backfill the headspace of each vial with inert gas, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm.

  • Long-Term Storage: Place the sealed aliquots in a -20°C freezer. The original "master" container should also be resealed under inert gas and stored appropriately.

  • Daily Use: When an aliquot is needed, remove it from the freezer and allow it to warm completely to ambient temperature before opening. Use the entire contents for preparing a stock solution. Do not return unused solid to the same vial.

Protocol B: Designing a Forced Degradation & Stability Study

This protocol helps establish the compound's intrinsic stability and validates your analytical method's ability to detect degradation products, aligned with ICH guidelines[3][7].

Caption: Workflow for a forced degradation and stability study.

Methodology:

  • Reference Standard: Characterize a high-purity batch of the compound at Time 0. This includes HPLC purity, mass spectrometry (MS) identity, and visual appearance.

  • Stress Conditions: Expose aliquots of the compound to various stress conditions as outlined in the workflow above. A typical thermal stress condition would be storing solid samples at 40°C and 60°C.

  • Timepoints: For a thermal study, select appropriate time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each timepoint, pull a sample from each condition and analyze it using a validated, stability-indicating HPLC method. The method should be capable of separating the parent peak from all potential degradation products[4].

  • Data Interpretation:

    • Calculate the % purity of the parent compound.

    • Quantify any new peaks that appear (as % area).

    • Use LC-MS to obtain the mass of significant degradation products (>0.1%) to aid in structural elucidation[3].

    • Calculate the mass balance to ensure all major components are detected.

Example Stability Data Summary Table:

ConditionTimepointPurity of Parent (%)Impurity 1 (RRT 0.85)Impurity 2 (RRT 1.15)Total Impurities (%)
T=0 0 Weeks99.8Not DetectedNot Detected0.2
25°C / 60% RH 8 Weeks99.7Not DetectedNot Detected0.3
40°C / 75% RH 8 Weeks99.10.3%0.1%0.9
60°C Dry Heat 4 Weeks97.51.2%0.4%2.5

This guide provides a comprehensive framework for maintaining the integrity of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol. By understanding its potential liabilities and implementing rigorous storage, handling, and verification protocols, researchers can ensure the quality of their data and the success of their scientific endeavors.

References

  • NextSDS. 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol Chemical Substance Information. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • K. L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Gocan, S., et al. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Available from: [Link]

  • Kandri Rodi, Y., et al. (2011). 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. PMC. Available from: [Link]

  • AiFChem, an Xtalpi Company. 1-(6-Bromo-1h-imidazo[4,5-b]pyridin-2-yl)ethan-1-ol 95%. BuyChemJapan. Available from: [Link]

  • Sikine, M., et al. (2017). Scheme 1. Synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (P2). ResearchGate. Available from: [Link]

  • Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol. Available from: [Link]

  • Bouayad, K., et al. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. ResearchGate. Available from: [Link]

  • Kandri Rodi, Y., et al. (2011). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. PubMed. Available from: [Link]

  • Kandri Rodi, Y., et al. (2011). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. PMC. Available from: [Link]

  • SIELC Technologies. (2018). 1H-Imidazo[4,5-b]pyridine. Available from: [Link]

  • Yan, X., et al. (2017). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC. Available from: [Link]

  • Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available from: [Link]

  • Wang, H. (2013). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available from: [Link]

  • UCLA. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Available from: [Link]

  • Nptel. (n.d.). Heterocyclic Compounds. Available from: [Link]

  • El Idrissi, M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]

  • Dahmani, S., et al. (2011). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. PMC. Available from: [Link]

  • NextSDS. 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine Chemical Substance Information. Available from: [Link]

Sources

Troubleshooting

Resolving HPLC co-elution problems for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol and its byproducts

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the complex ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of functionalized heterocycles.

Here, we will address the specific co-elution and peak distortion challenges associated with 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol and its synthetic byproducts.

Part 1: Molecular Profiling & The Root Cause of Co-elution

To resolve co-elution, we must first understand the physicochemical causality of our molecule. 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol presents a "perfect storm" of chromatographic challenges:

  • The Imidazopyridine Core: Contains basic nitrogen atoms (pKa ~4.5–5.5) that strongly interact with residual silanols on silica-based stationary phases, causing severe peak tailing that masks closely eluting impurities[1]. Furthermore, the 1H⇌3H tautomerism can lead to peak splitting on the chromatographic timescale.

  • The 6-Bromo Substituent: A highly polarizable, hydrophobic halogen. Traditional C18 columns often fail to distinguish between positional isomers (e.g., 5-bromo vs. 6-bromo) because their overall hydrophobic footprints are nearly identical.

  • The 1-Hydroxyethyl Group: Introduces a chiral center and a hydrogen-bond donor/acceptor, necessitating specific selectivity mechanisms for enantiomeric resolution.

Part 2: Troubleshooting Workflow

Below is the logical decision matrix for diagnosing and resolving co-elution issues for this specific class of compounds.

G Start Co-elution Detected (Imidazopyridine API) Assess Assess Peak Shape & Tailing Factor Start->Assess Tailing Severe Tailing / Broadening? (Silanol/Tautomerism) Assess->Tailing AdjustPH Adjust Mobile Phase pH (Buffer < pH 3 or > pH 9) Tailing->AdjustPH Yes Isomers Isomeric/Halogen Byproducts? (e.g., 5-bromo vs 6-bromo) Tailing->Isomers No AdjustPH->Isomers ChangePhase Switch to PFP or Polar-Embedded Phase Isomers->ChangePhase Yes Chiral Enantiomer Co-elution? (1-hydroxyethyl center) Isomers->Chiral No ChangePhase->Chiral ChiralPhase Use Polysaccharide Chiral Stationary Phase Chiral->ChiralPhase Yes Validate Self-Validating System (Orthogonal Method) Chiral->Validate No ChiralPhase->Validate

Fig 1: Decision matrix for resolving imidazopyridine HPLC co-elution.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . This means each step contains a built-in checkpoint to mathematically prove the causality of the intervention before proceeding.

Protocol: Orthogonal Method Development for Halogenated Imidazopyridines

  • Step 1: System Suitability & Dead Volume Determination

    • Action: Inject a mixture of Uracil (unretained marker) and Amitriptyline (basic tailing marker) using a standard C18 column (e.g., 150 x 4.6 mm, 3 µm) with 0.1% Formic acid in Water/Acetonitrile (Gradient).

    • Causality: Establishes baseline system dispersion and assesses the baseline silanol activity of the column[2].

    • Validation Checkpoint: Uracil retention time RSD must be < 0.2%. Amitriptyline tailing factor ( Tf​ ) must be recorded. If Tf​>1.5 , the column has excessive active silanols; replace or proceed to Step 2.

  • Step 2: Ionization Locking (pH Optimization)

    • Action: Prepare two aqueous mobile phases: Phase A (0.1% TFA, pH ~2.0) and Phase B (10 mM Ammonium Bicarbonate, pH ~9.5). Run the API under both conditions.

    • Causality: Imidazopyridines have basic nitrogens. Operating at least 2 pH units away from the pKa ensures the molecule is either fully protonated or fully neutral, preventing mixed-mode retention and peak broadening[1].

    • Validation Checkpoint: Select the pH that yields an API asymmetry factor ( As​ ) between 0.95 and 1.15.

  • Step 3: Selectivity Tuning via Stationary Phase Switching

    • Action: If positional isomers (e.g., 5-bromo byproduct) or des-bromo impurities co-elute under optimal pH, switch the stationary phase from C18 to a Pentafluorophenyl (PFP) column.

    • Causality: PFP phases offer multiple retention mechanisms beyond hydrophobic dispersion, including π−π interactions, dipole-dipole interactions, and steric recognition. This is uniquely highly selective for halogenated aromatics[3][4].

    • Validation Checkpoint: Calculate the resolution ( Rs​ ) between the 6-bromo API and the des-bromo/5-bromo impurities. The system is validated when Rs​≥2.0 .

  • Step 4: Orthogonal Confirmation

    • Action: Couple the optimized PFP method to a Photodiode Array (PDA) and Mass Spectrometer (LC-MS).

    • Validation Checkpoint: Extract the UV spectra across the apex, leading edge, and tailing edge of the main peak. The Peak Purity Index must be > 0.990, proving no hidden co-elution exists beneath the main peak envelope.

Part 4: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior and resolution strategies for the API and its common synthetic byproducts.

Table 1: Chromatographic Behavior & Selectivity Comparison (C18 vs. PFP)

Analyte / ByproductStructural DifferenceC18 Retention BehaviorPFP Retention BehaviorResolution Strategy
6-Bromo API Target MoleculeBaseline retention ( k′ ~ 4.0)Enhanced retention via π−π and halogen bondingReference Peak
Des-bromo impurity Lacks bromine atomOften co-elutes (hydrophobicity masked by polar core)Elutes significantly earlier (lacks halogen interaction)Switch to PFP phase[3]
5-Bromo isomer Positional isomerSevere co-elution ( Rs​<1.0 )Baseline resolved ( Rs​>2.0 ) via steric recognitionSwitch to PFP phase[4]
Ketone oxidation product C=O instead of CH-OHElutes later (less polar)Elutes later (strong dipole interaction)Adjust % Organic Modifier
(R)- and (S)- Enantiomers Stereoisomers at 1-hydroxyethylPerfect co-elution ( Rs​=0 )Perfect co-elution ( Rs​=0 )Use Polysaccharide Chiral Phase[5]

Part 5: Troubleshooting FAQs

Q1: My main API peak looks like two co-eluting peaks or has a severe shoulder, even though NMR confirms >99% purity. What is happening? Answer: You are likely observing tautomerism. The proton on the imidazole ring can migrate between the N1 and N3 positions. If the rate of this interconversion is similar to the chromatographic timescale, the two tautomers will partially separate, resulting in a split or broad peak[2]. Solution: You must push the equilibrium to one side or speed up/slow down the interconversion. Either lower the column temperature (to freeze the tautomers into two distinct, sharp peaks) or raise the temperature and adjust the pH to < 2.5 (to fully protonate the ring, yielding a single, sharp peak).

Q2: I am trying to separate the des-bromo starting material from the 6-bromo product, but they co-elute on my C18 column. Why? Answer: While bromine is hydrophobic, the imidazopyridine core is highly polar and basic. On a standard C18 column, secondary interactions between the basic nitrogens and the silica silanols can dominate the retention mechanism, masking the hydrophobic difference provided by the bromine atom[1]. Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases exhibit strong shape selectivity and dipole-dipole interactions that specifically target halogenated aromatics, pulling the 6-bromo compound away from the des-bromo impurity[3][4].

Q3: How do I resolve the enantiomers of the 1-hydroxyethyl group? Answer: Achiral columns (C18, PFP) cannot separate enantiomers because they interact identically with the stationary phase. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (such as amylose or cellulose derivatives coated on silica) are highly effective for imidazopyridine derivatives[5]. Solution: Use a Chiralpak AD-H or OD-H column. If using normal phase (e.g., Hexane/Ethanol), you must add 0.1% Diethylamine (DEA) to the mobile phase to suppress the basic nitrogen tailing and prevent irreversible adsorption.

Q4: My retention times are drifting over multiple injections, leading to intermittent co-elution with matrix peaks. How do I stabilize this? Answer: Retention time drift for basic heterocycles is almost always a symptom of insufficient buffering or column overloading. If your mobile phase pH is too close to the pKa of the imidazopyridine (~4.5), microscopic changes in the local pH during injection will drastically alter the ionization state and retention time[2]. Solution: Ensure your mobile phase is buffered at least 1.5 to 2.0 pH units away from the pKa (e.g., use pH 2.5 phosphate buffer or pH 9.0 ammonium bicarbonate). Furthermore, verify that the column is fully equilibrated with at least 10 column volumes of the mobile phase before starting the sequence.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International (chromatographyonline.com) URL:[Link]

  • Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases Source: MAC-MOD Analytical URL:[Link]

  • Untangle your Liquid Chromatography Problems: HPLC Troubleshooting Guide Source: The Analytical Scientist URL:[Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-Imidazo[4,5-b]pyridine Compounds

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-bromo-imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-bromo-imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging yet vital heterocyclic scaffold. The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, and its successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles. We will explore the causality behind experimental choices and provide troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The N-heterocyclic nature of the imidazo[4,5-b]pyridine core presents unique challenges, including potential catalyst inhibition and a propensity for side reactions. This section is structured to address the most common issues systematically.

Section 1: Core Reaction Components & Initial Setup
Q1: Which palladium catalyst and ligand system is the best starting point for coupling with 6-bromo-imidazo[4,5-b]pyridine?

Answer: For N-heterocyclic substrates like 6-bromo-imidazo[4,5-b]pyridine, the choice of catalyst and ligand is critical to success. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, catalysts with bulky, electron-rich phosphine ligands are strongly recommended as a starting point.

A robust and versatile initial choice is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) . It has shown proven efficacy in couplings of similar imidazopyridine systems.[1] Another excellent option is a combination of a Pd(II) precatalyst like PdCl₂(dppf) {[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)}, which is air-stable and readily reduced in situ to the active Pd(0) species. The dppf ligand's large bite angle and electron-donating properties help stabilize the catalyst and promote the desired reaction pathway.[2]

For particularly challenging or sterically hindered substrates where initial attempts fail, consider moving to more advanced Buchwald-type biarylphosphine ligands such as SPhos or XPhos, paired with a precursor like Pd₂(dba)₃.[3][4] These ligands are designed to be highly active for coupling unreactive aryl halides.[4]

Q2: What is the role of the base, and how do I select the most appropriate one?

Answer: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by converting it into a more nucleophilic borate anion (e.g., Ar-B(OH)₃⁻), which is the active species in the transmetalation step.[5][6] The base also facilitates the regeneration of the Pd(0) catalyst.[7]

The choice of base can significantly influence yield and side-product formation.

  • For General Use (Good Starting Point): Inorganic carbonates such as K₂CO₃ or Na₂CO₃ are widely used and effective, especially in aqueous solvent mixtures. They offer a good balance of reactivity and handling.[1][2]

  • For Increased Reactivity: If the reaction is sluggish, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often improve yields and reaction times.[2][8] Cesium carbonate, in particular, is highly effective due to the high solubility of its boronate salts.

  • To Minimize Side Reactions: In cases where debromination is observed, a milder base like cesium fluoride (CsF) or potassium fluoride (KF) may be beneficial.[9][10]

It is critical to use a sufficient excess of the base, typically 2-3 equivalents, to ensure the reaction proceeds efficiently.

Q3: Which solvent system should I use?

Answer: The solvent must be capable of dissolving, at least partially, both the organic and inorganic components of the reaction. A mixture of an aprotic organic solvent and water is the most common and effective system.

  • Recommended Starting Systems:

    • 1,4-Dioxane / Water (e.g., 4:1 or 5:1 v/v): This is a highly reliable system for a wide range of Suzuki couplings.[2][11]

    • Toluene / Ethanol / Water (e.g., 4:1:1 v/v): This mixture can also be very effective, with ethanol helping to solubilize the boronic acid and base.[1]

    • DME / Water (e.g., 4:1 v/v): Dimethoxyethane is another excellent aprotic solvent for this reaction.[9]

Crucial Consideration: Degassing. All Suzuki coupling reactions must be performed under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst deactivation and promoting the unwanted homocoupling of the boronic acid.[9][12] It is imperative to thoroughly degas the solvent mixture before adding the catalyst, either by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[12][13]

Section 2: Troubleshooting Common Issues
Q4: My reaction is not going to completion, and I'm left with unreacted starting material. What should I try first?

Answer: This is one of the most common issues and usually points to a problem with catalytic activity or reaction conditions.

Troubleshooting Workflow:

  • Verify Inert Atmosphere: Ensure your degassing procedure was rigorous. Oxygen is a primary culprit for catalyst deactivation.[9]

  • Check Catalyst and Reagent Quality: Use a fresh bottle of catalyst or a reliable precatalyst. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[2][12]

  • Increase Temperature: Gently increasing the reaction temperature (e.g., from 80°C to 100°C) can often overcome the activation energy barrier. Microwave-assisted synthesis can also dramatically shorten reaction times and improve yields.[1][14]

  • Switch to a Stronger Base/Solvent System: If using K₂CO₃ in dioxane/water, try switching to Cs₂CO₃ or K₃PO₄.[2]

  • Use a More Active Catalyst System: If simpler catalysts fail, move to a more powerful system like Pd₂(dba)₃/SPhos.[4]

Q5: I am observing significant debromination (protodebromination) of my 6-bromo-imidazo[4,5-b]pyridine. How can I prevent this?

Answer: Protodebromination occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid. This side reaction is a known issue with electron-deficient heteroaryl halides.[12]

Solutions to Minimize Debromination:

  • Use Strictly Aprotic Solvents: While some water is necessary, excess water or protic co-solvents like alcohols can be a source of hydrides. Minimize the water content or try a completely aprotic system if possible.

  • Choose the Right Base: Avoid strong organic bases or those that can generate hydride species. Stick to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[9][12]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the debromination pathway. Try running the reaction at a lower temperature for a longer period.[9]

  • Ensure High Purity Reagents: Impurities in solvents or reagents can act as hydride donors.[12]

Q6: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?

Answer: The formation of a biaryl product from the boronic acid (Ar-B(OH)₂ → Ar-Ar) is primarily caused by the presence of oxygen.[12] Oxygen can mediate the homocoupling pathway.

Solutions to Prevent Homocoupling:

  • Rigorous Degassing: This is the most critical factor. Re-evaluate your degassing technique. Sparging the solvent mixture with argon for at least 30 minutes immediately before use is highly recommended.[11]

  • Control Reagent Addition: Add the boronic acid to the reaction mixture after the catalyst and aryl bromide are already present under the inert atmosphere.

  • Use High-Purity Boronic Acid: Some batches of boronic acids may contain impurities that promote this side reaction.

Data & Protocols
Table 1: Recommended Starting Conditions & Optimization Parameters
ParameterRecommended Starting PointOptimization StrategyRationale
Aryl Halide 6-bromo-imidazo[4,5-b]pyridine (1.0 eq)-N/A
Boronic Acid Arylboronic Acid (1.2–1.5 eq)Increase equivalents if protodeboronation is observed.[2]Compensates for potential degradation or homocoupling.
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)Screen Pd₂(dba)₃/SPhos or other Buchwald ligands for difficult couplings.[3][4]Bulky, electron-rich ligands are superior for heteroaromatic substrates.[3]
Base K₂CO₃ (2.0-3.0 eq)Switch to Cs₂CO₃ or K₃PO₄ for higher reactivity; try CsF to reduce side reactions.[2][9]Base strength directly impacts the rate of transmetalation.[5]
Solvent 1,4-Dioxane/H₂O (4:1 v/v)Try Toluene/Ethanol/H₂O or DME/H₂O. Ensure rigorous degassing.[1][9]Solvent affects solubility, kinetics, and side reactions.
Temperature 80–100 °CIncrease for sluggish reactions; decrease if debromination is an issue. Consider microwave heating.[1][14]Balances reaction rate against thermal decomposition and side reactions.
General Experimental Protocol (Starting Point)
  • Reagent Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Via syringe, add the previously degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Lower the flask into a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the palladium-catalyzed coupling of 6-bromo-imidazo[4,5-b]pyridine.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Imidazopyridyl-Pd(II)-Br Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Diaryl-Pd(II) Complex transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0  Regeneration product Coupled Product reductive_elimination->product substrate 6-Bromo-Imidazo- [4,5-b]pyridine substrate->oxidative_addition boronate ArB(OH)₃⁻ (from Boronic Acid + Base) boronate->transmetalation

Caption: Catalytic cycle for the Suzuki coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield reactions.

Troubleshooting_Workflow start Problem: Low or No Yield check_sm Analysis shows mainly unreacted starting material? start->check_sm check_debrom Analysis shows debrominated starting material? check_sm->check_debrom No sol_catalyst Action: 1. Use fresh/more active catalyst (e.g., PdCl₂(dppf), SPhos). 2. Increase temperature. 3. Switch to stronger base (Cs₂CO₃, K₃PO₄). check_sm->sol_catalyst Yes check_homo Analysis shows boronic acid homocoupling? check_debrom->check_homo No sol_debrom Action: 1. Lower reaction temperature. 2. Use inorganic base (K₂CO₃, CsF). 3. Ensure aprotic solvent conditions. check_debrom->sol_debrom Yes check_homo->sol_catalyst No sol_homo Action: 1. Improve degassing of solvent. 2. Ensure rigorous inert atmosphere. 3. Check boronic acid purity. check_homo->sol_homo Yes end_node Re-run Experiment sol_catalyst->end_node sol_debrom->end_node sol_homo->end_node

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (n.d.). BenchChem.
  • C. Lima, M. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). ResearchGate.
  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? (n.d.). ResearchGate.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2023). Molecules.
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. (n.d.). BenchChem.
  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions. (2021). Morressier.
  • Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes. (n.d.). New Journal of Chemistry.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. (n.d.). BenchChem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synlett.
  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub.
  • Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. (n.d.). BenchChem.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium. (2014). The Journal of Organic Chemistry.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). RSC Publishing.
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling. (2017). PMC.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). PMC.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.

Sources

Reference Data & Comparative Studies

Comparative

Structure-Activity Relationship (SAR) Analysis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol Derivatives: A Comparative Guide

Executive Summary In modern medicinal chemistry, the imidazo[4,5-b]pyridine core serves as a highly privileged purine bioisostere, offering superior metabolic stability and distinct hydrogen-bonding profiles compared to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[4,5-b]pyridine core serves as a highly privileged purine bioisostere, offering superior metabolic stability and distinct hydrogen-bonding profiles compared to traditional purine scaffolds[1]. Among the most versatile building blocks in this class is 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS: 909768-32-7)[2]. This intermediate is uniquely valuable because it provides two orthogonal, highly programmable sites: a 6-bromo substituent primed for transition-metal-catalyzed cross-coupling, and a C2-(1-hydroxyethyl) group that acts as a tunable three-dimensional vector for hydrogen bonding and steric modulation[3].

This guide objectively compares the structure-activity relationship (SAR) of derivatives synthesized from this scaffold, evaluating their performance across two distinct therapeutic targets: Aurora Kinases (oncology) [4] and Bromodomain-containing protein 4 (BRD4, epigenetics) [5].

Pharmacophore Rationale: The Causality of the Scaffold

The divergent application of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol derivatives is rooted in the precise manipulation of its two functional handles:

  • The 6-Bromo Position (Hydrophobic & Selectivity Pocket Targeting): The native bromine atom enhances initial interactions with hydrophobic enzymatic pockets[3]. However, its primary utility is as a synthetic handle. Converting the C6-bromo into bulky aryl or heteroaryl substituents via Suzuki-Miyaura or Buchwald-Hartwig couplings allows the molecule to project deep into the selectivity pockets of kinases (e.g., the Aurora kinase hinge region)[4] or the WPF (Trp-Pro-Phe) shelf of BET bromodomains[5].

  • The C2-(1-Hydroxyethyl) Group (Conformational & H-Bond Tuning): Unlike planar carboxylic acid derivatives[3], the 1-hydroxyethyl moiety introduces a secondary alcohol and a chiral center.

    • For Kinases: This group typically points toward the solvent-exposed region, allowing for the addition of solubilizing motifs (e.g., piperazines) without disrupting hinge binding[4].

    • For Epigenetic Readers: Oxidizing this alcohol to a ketone transforms it into a potent hydrogen-bond acceptor, perfectly mimicking the native acetyl-lysine (AcK) substrate required for binding to the Asn140 residue in BRD4[5].

Comparative SAR Analysis: Aurora Kinases vs. BRD4

The following table synthesizes quantitative SAR data, illustrating how specific modifications to the base scaffold shift the primary target selectivity from Aurora A kinase to BRD4.

Derivative IDC6 Modification (Cross-Coupling)C2 Modification (Functionalization)Aurora A IC₅₀ (nM)BRD4 Kᵢ (nM)Primary Target Selectivity & Mechanistic Driver
Base Scaffold Bromo (Unmodified)1-Hydroxyethyl (Unmodified)>10,000>10,000Inactive Precursor: Lacks sufficient pocket-filling bulk.
Derivative A 4-(dimethylamino)phenyl1-Hydroxyethyl15 1,200Aurora A Selective: Aryl group fills kinase selectivity pocket; C2-OH remains solvent-exposed[4].
Derivative B 3,4,5-trimethoxyphenylKetone (Oxidation to Acetyl)85031 BRD4 Selective: Acetyl group mimics AcK for Asn140 H-bonding; trimethoxyphenyl occupies WPF shelf[5].
Derivative C 4-fluorophenylMethoxyethyl (Etherification)210630Moderate Dual-Target: Fluorine alters conformation[5]; ether disrupts optimal H-bonding for both targets.

Data synthesized and normalized based on authoritative SAR studies of imidazo[4,5-b]pyridine derivatives against Aurora Kinases[4] and BET inhibitors[5].

Mechanistic Pathway Visualization

The logical flow of optimizing the 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol scaffold toward specific biological targets is mapped below.

SAR_Logic Core 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (Privileged Scaffold) C6 C6-Bromo Position (Synthetic Handle) Core->C6 C2 C2-(1-Hydroxyethyl) Group (H-Bond Modulator) Core->C2 CrossCoupling Pd-Catalyzed Coupling (Aryl/Heteroaryl Addition) C6->CrossCoupling Alkylation Oxidation / Etherification (Steric & Electronic Tuning) C2->Alkylation Target1 Aurora Kinase Inhibitors (Hinge Region Binding) CrossCoupling->Target1 Hydrophobic Interactions Target2 BRD4 (BET) Inhibitors (AcK Pocket Binding) CrossCoupling->Target2 WPF Shelf Binding Alkylation->Target1 Solvent Exposure Alkylation->Target2 Conformational Lock

Caption: Logical workflow of SAR optimization from the imidazo[4,5-b]pyridine core to target-specific inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding internal controls to prevent false positives during SAR development.

Protocol A: Late-Stage C6-Derivatization via Suzuki-Miyaura Coupling

Causality: Palladium-catalyzed cross-coupling at the C6 position is highly efficient. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle suppresses unwanted reductive elimination prior to transmetalation, ensuring high yields of bulky aryl derivatives[5].

Step-by-Step Workflow:

  • Preparation: In a Schlenk flask under N₂, dissolve 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and Cs₂CO₃ (2.0 equiv). Self-Validation Step: In a parallel reaction vessel, run the exact same conditions using phenylboronic acid. This acts as a positive control to confirm catalyst viability and solvent degassing quality.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Monitoring & Workup: Monitor via LC-MS. Once the starting material is consumed, filter through Celite, extract with EtOAc, and purify via reverse-phase preparative HPLC.

  • Validation Check: If the positive control (phenylboronic acid) fails to yield >90% conversion, discard the experimental batch, as the catalyst has likely oxidized.

Protocol B: Time-Resolved FRET (TR-FRET) BRD4 Binding Assay

Causality: Standard fluorescence assays are prone to false positives due to the autofluorescence of highly conjugated imidazo[4,5-b]pyridine derivatives. TR-FRET introduces a time delay before reading the emission, allowing short-lived compound autofluorescence to decay, thereby isolating the true binding signal[5].

Step-by-Step Workflow:

  • Reagent Assembly: Prepare a master mix containing recombinant BRD4(BD1) protein tagged with GST, a Europium-labeled anti-GST antibody (donor), and an AlexaFluor647-labeled BET ligand (acceptor).

  • Compound Plating: Dispense SAR derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Control Integration (Self-Validation): Plate JQ1 (a known potent BRD4 inhibitor) as a positive control, and DMSO as a negative vehicle control.

  • Incubation & Reading: Add the master mix to the plate, incubate for 60 minutes at room temperature, and read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Validation (Critical): Calculate the Z'-factor using the JQ1 and DMSO control wells.

    • Formula:Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|

    • Action: If Z' < 0.6, the assay is deemed statistically invalid due to pipetting error or reagent degradation, and the SAR data must be discarded. If Z' ≥ 0.6, proceed to calculate Kᵢ values using the Cheng-Prusoff equation.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: European Journal of Medicinal Chemistry (via PMC) URL:[1]

  • 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol - Chemical Substance Information Source: NextSDS URL:[2]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies Source: ACS Publications URL:[4]

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres Source: ResearchGate URL:[6]

  • 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid - Chemical Properties & SAR Implications Source: Benchchem URL:[3]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[5]

Sources

Validation

A Comparative Guide to Validated LC-MS/MS Methods for the Quantification of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol in Human Plasma

This guide provides a comprehensive comparison of two distinct, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the accurate and reliable quantification of 1-{6-bromo-1H-imidazo[4,5-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the accurate and reliable quantification of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol in human plasma. The validation of these methods adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to illustrate the critical parameters of a validated bioanalytical method and to guide the selection of an appropriate analytical strategy.

Introduction: The Critical Role of Bioanalytical Method Validation

In drug discovery and development, the accurate quantification of a drug candidate and its metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[4][5] Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use.[1] This guide will compare two robust LC-MS/MS methods for the quantification of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, a novel small molecule, in human plasma. The two methods employ different sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), allowing for a critical evaluation of their respective performances.

Experimental Design & Rationale

The choice of sample preparation is a critical step in bioanalytical method development, directly impacting selectivity, recovery, and the potential for matrix effects.[6][7]

  • Method A: Protein Precipitation (PPT) with UPLC-MS/MS. This method represents a rapid and straightforward approach to sample cleanup. Its primary advantage is speed and simplicity, making it suitable for high-throughput analysis. However, it may be more susceptible to matrix effects as it is less selective in removing endogenous plasma components.[6]

  • Method B: Solid-Phase Extraction (SPE) with HPLC-MS/MS. This method involves a more rigorous sample cleanup process, offering higher selectivity in isolating the analyte from the plasma matrix. While more time-consuming and resource-intensive, SPE is often employed to minimize matrix effects and improve assay sensitivity.[8]

A stable isotope-labeled internal standard (SIL-IS), 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol-d4, is utilized in both methods to compensate for variability in sample processing and instrument response, thereby enhancing the accuracy and precision of the quantification.

Detailed Experimental Protocols
  • Sample Preparation:

    • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol-d4 in methanol).

    • Vortex for 10 seconds.

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean 96-well plate.

    • Inject 5 µL onto the UPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • UPLC System: Waters ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 2.5 minutes

    • Flow Rate: 0.4 mL/min

    • Mass Spectrometer: Sciex Triple Quad™ 6500+

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol: m/z 256.0 -> 238.0

      • 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol-d4 (IS): m/z 260.0 -> 242.0

  • Sample Preparation:

    • To 200 µL of human plasma, add 50 µL of the internal standard working solution (100 ng/mL of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol-d4 in methanol).

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of 50:50 (v/v) methanol:water.

    • Inject 10 µL onto the HPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • HPLC System: Shimadzu Nexera X2

    • Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 100 mm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

    • Gradient: 20% B to 90% B over 5 minutes

    • Flow Rate: 0.8 mL/min

    • Mass Spectrometer: Thermo Scientific TSQ Altis™ Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol: m/z 256.0 -> 238.0

      • 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol-d4 (IS): m/z 260.0 -> 242.0

Validation Parameters and Comparative Performance

The following sections detail the validation parameters and present a comparative summary of the performance of Method A and Method B.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8][9] Both methods demonstrated high selectivity, with no significant interfering peaks observed at the retention times of the analyte and the internal standard in blank plasma samples from six different sources.

Linearity and Sensitivity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9] Both methods exhibited excellent linearity over their respective calibration ranges, with a correlation coefficient (r²) greater than 0.99.

Parameter Method A (PPT) Method B (SPE) FDA/EMA Acceptance Criteria
Calibration Curve Range 0.5 - 500 ng/mL0.1 - 200 ng/mLAt least 6-8 non-zero calibrators
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 5
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.99

Method B, with its more extensive sample cleanup, achieved a lower LLOQ, making it more suitable for studies where very low plasma concentrations of the analyte are anticipated.

Accuracy and Precision

Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision is the degree of scatter between a series of measurements.[10] Both intra-day and inter-day accuracy and precision were assessed at four quality control (QC) levels: LLOQ, low, mid, and high.

Table 1: Accuracy and Precision Data for Method A (PPT)

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ0.598.28.5101.510.2
Low1.5102.16.3103.87.1
Mid7597.54.198.95.3
High400101.33.5100.24.6

Table 2: Accuracy and Precision Data for Method B (SPE)

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ0.1103.49.8105.111.5
Low0.399.77.2101.28.3
Mid50101.85.5100.96.4
High15098.94.899.55.9

Both methods met the FDA and EMA acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[1][3]

Recovery and Matrix Effect

Recovery assesses the extraction efficiency of an analytical method, while the matrix effect evaluates the influence of co-eluting, endogenous components on the ionization of the analyte.[11]

Table 3: Recovery and Matrix Effect Data

Parameter Method A (PPT) Method B (SPE) Ideal Value
Recovery (%) 85.2 ± 5.192.5 ± 3.8High and consistent
Matrix Factor 0.92 ± 0.080.98 ± 0.04Close to 1

Method B demonstrated higher and more consistent recovery. The matrix factor for both methods was close to 1, indicating minimal ion suppression or enhancement, a critical attribute for reliable LC-MS/MS analysis. The use of a stable isotope-labeled internal standard was instrumental in mitigating potential variability from matrix effects.[6][11]

Stability

The stability of the analyte in the biological matrix under various storage and processing conditions must be established to ensure the integrity of the study samples.[12][13]

Table 4: Stability Data

Stability Condition Method A & B FDA/EMA Acceptance Criteria
Bench-top (6 hours at RT) StableMean concentration within ±15% of nominal
Freeze-thaw (3 cycles) StableMean concentration within ±15% of nominal
Long-term (-80°C for 90 days) StableMean concentration within ±15% of nominal

The analyte was found to be stable under all tested conditions, ensuring that sample handling and storage will not compromise the accuracy of the results.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both Method A and Method B.

MethodA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Plasma Sample (100 µL) B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F UPLC-MS/MS Injection E->F G Data Acquisition F->G H Quantification G->H

Caption: Workflow for Method A (Protein Precipitation).

MethodB_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Plasma Sample (200 µL) B Add Internal Standard A->B C Acidify Sample B->C D SPE Cartridge (Condition, Load, Wash) C->D E Elute Analyte D->E F Evaporate & Reconstitute E->F G HPLC-MS/MS Injection F->G H Data Acquisition G->H I Quantification H->I

Caption: Workflow for Method B (Solid-Phase Extraction).

Conclusion: Selecting the Optimal Method

Both Method A (Protein Precipitation) and Method B (Solid-Phase Extraction) are validated, robust, and reliable for the quantification of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol in human plasma. The choice between the two methods will depend on the specific requirements of the study.

  • Method A is a rapid and cost-effective option, ideal for high-throughput screening or studies where the expected analyte concentrations are well above the LLOQ.

  • Method B offers superior sensitivity and selectivity, making it the preferred choice for studies requiring a lower limit of quantification, or where minimizing the risk of matrix effects is a primary concern.

This comparative guide underscores the importance of a thorough and scientifically sound bioanalytical method validation to ensure the generation of high-quality data in support of drug development programs.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38.
  • Dharmamoorthy, G., et al. (2024). Bioanalytical Method Development and Validation and its Applications in Pharmacy – An Overview.
  • De Boer, T., et al. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 3(19), 2145-2149.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(12), 1435-1444.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.
  • Li, W., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 30927.
  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]

  • Deshpande, M. M. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. In Current Pharmaceutical Analysis.
  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426.
  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Giebułtowicz, J., & Rudzki, P. J. (2025, October 17). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules.
  • U.S. Food and Drug Administration. (2018, May 24).
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2021). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Molecules, 26(15), 4478.
  • Emery Pharma. (2024, September 23).
  • Duncan, M. W. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry.
  • International Pharmaceutical Industry. (n.d.). a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.
  • Acta Crystallographica Section E: Crystallographic Communications. (2011). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.
  • ResearchGate. (n.d.). Chemical structure of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one(P2).
  • NextSDS. (n.d.). 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Imidazopyridine Kinase Inhibitors: A Case Study with 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

Introduction: The Imidazopyridine Scaffold as a Privileged Structure in Kinase Inhibition The imidazopyridine core is a noteworthy "privileged scaffold" in medicinal chemistry, a distinction owed to its presence in a mul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazopyridine core is a noteworthy "privileged scaffold" in medicinal chemistry, a distinction owed to its presence in a multitude of pharmacologically active agents.[1] This fused heterocyclic system is a key structural feature in drugs targeting a wide array of biological targets, from GABAA receptors to viral polymerases and, most notably for our purposes, protein kinases.[2][3] The dysregulation of protein kinase signaling is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[4] Imidazo[4,5-b]pyridine derivatives, for instance, have shown promise as inhibitors of critical oncogenic kinases such as JAK-1 and c-MET.[5]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel imidazopyridine derivative, 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (hereafter referred to as the "Test Compound"). As there is limited publicly available data on the biological activity of this specific molecule, we will treat it as a novel entity emerging from a discovery pipeline. Our objective is to rigorously compare its performance against established, standard imidazopyridine inhibitors to determine its potency, selectivity, and potential as a therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating workflow for inhibitor characterization.

Selecting Standard Imidazopyridine Inhibitors for Comparison

A meaningful benchmark requires comparison against well-characterized compounds. The choice of standard inhibitors should ideally be guided by the hypothesized target of the Test Compound. Given the prevalence of kinase inhibition among imidazo[4,5-b]pyridines, we will select standards from this class with known kinase targets.

Standard CompoundPrimary Kinase Target(s)Therapeutic Area
Compound A (Hypothetical) JAK-1Autoimmune Diseases, Cancer
Compound B (Hypothetical) c-METCancer
Compound C (Hypothetical) p38 MAPKInflammatory Diseases

Note: As specific, commercially available imidazo[4,5-b]pyridine kinase inhibitors for direct comparison are proprietary, we are using hypothetical examples representing known targets for this scaffold to illustrate the process.

The Benchmarking Workflow: A Multi-Faceted Approach

A thorough evaluation of a potential kinase inhibitor cannot rely on a single assay. A tiered approach, moving from initial biochemical potency to cellular activity and finally to drug-like properties, is essential. This workflow ensures that resources are focused on compounds with the highest likelihood of success in later, more complex preclinical and clinical stages.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Druglikeness Assessment In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Selectivity_Profiling Kinome-wide Selectivity Profiling In_Vitro_Kinase_Assay->Selectivity_Profiling Potent hits advance Cellular_Phosphorylation_Assay Cellular Phosphorylation Assay (Target Engagement) Selectivity_Profiling->Cellular_Phosphorylation_Assay Selective compounds advance Cell_Proliferation_Assay Cell Proliferation Assay (Functional Outcome) Cellular_Phosphorylation_Assay->Cell_Proliferation_Assay Confirmed cellular activity ADMET_Profiling In Silico & In Vitro ADMET Profiling Cell_Proliferation_Assay->ADMET_Profiling Functionally active compounds advance

Caption: A tiered workflow for benchmarking a novel kinase inhibitor.

Phase 1: Biochemical Characterization - Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the Test Compound on purified kinase enzymes. This is crucial for establishing its potency and specificity.

The goal here is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A variety of assay formats are available, with fluorescence-based methods being common in modern drug discovery for their high-throughput capabilities and avoidance of radioactivity.[4]

Featured Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., JAK-1, c-MET)

  • Substrate specific to the kinase

  • Test Compound and Standard Inhibitors, serially diluted

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the Test Compound or Standard Inhibitor at various concentrations.

  • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the newly synthesized ATP to produce light via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

A potent inhibitor is not necessarily a good drug candidate if it inhibits numerous other kinases, which can lead to off-target toxicity. Therefore, it is critical to assess the selectivity of the Test Compound. This is typically done by screening it against a large panel of kinases, often representing the entire human kinome.[6] The results of such a screen will reveal the selectivity profile of the compound and help predict potential side effects.

Phase 2: Cellular Activity - Target Engagement and Functional Effects

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like poor cell permeability or rapid efflux.[7] Therefore, the next crucial step is to assess the activity of the Test Compound in living cells.

These assays measure the phosphorylation of a known downstream substrate of the target kinase within the cell. A reduction in the phosphorylation of the substrate upon treatment with the inhibitor provides direct evidence of target engagement in a cellular context.[8]

Featured Protocol: In-Cell Western™ Assay for Substrate Phosphorylation

Materials:

  • A cell line that expresses the target kinase and its substrate (e.g., a cancer cell line with an activated signaling pathway).

  • Test Compound and Standard Inhibitors.

  • Primary antibodies: one specific for the phosphorylated substrate and another for the total amount of the substrate protein.

  • Fluorescently-labeled secondary antibodies.

  • Microplate reader with imaging capabilities.

Procedure:

  • Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the Test Compound or Standard Inhibitors for a predetermined time (e.g., 2 hours).

  • Cell Fixation and Permeabilization: After treatment, fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent like Triton X-100 to allow antibody entry.

  • Antibody Staining: Block non-specific antibody binding and then incubate the cells with the two primary antibodies (anti-phospho-substrate and anti-total-substrate).

  • Following washes, incubate with the corresponding fluorescently-labeled secondary antibodies.

  • Imaging and Quantification: Wash the cells and read the plate on an imaging microplate reader. The reader will quantify the fluorescence intensity for both the phosphorylated and total substrate.

  • Data Analysis: Normalize the phospho-substrate signal to the total substrate signal for each well. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

If the target kinase is involved in cell growth and survival, its inhibition should lead to a decrease in cell proliferation. This assay assesses the functional consequence of inhibiting the target kinase. The BaF3 cell proliferation assay is a common method for this purpose.[8]

Phase 3: Druglikeness Assessment - ADMET Profiling

A potent and selective inhibitor with cellular activity still needs to possess favorable pharmacokinetic properties to be a viable drug candidate. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling provides an early assessment of these properties.[9]

In Silico and In Vitro ADMET Evaluation

Early-stage ADMET profiling often begins with computational models that predict various properties based on the chemical structure of the compound.[10] These predictions can then be confirmed with a panel of in vitro assays.

ADMET ParameterIn Silico Tool/In Vitro AssayRationale
Absorption Caco-2 permeability assayPredicts intestinal absorption of an orally administered drug.[9]
Distribution Plasma Protein Binding assayDetermines the extent to which a drug binds to proteins in the blood, which affects its availability to reach the target tissue.[11]
Metabolism Microsomal stability assayAssesses the metabolic stability of the compound in the presence of liver enzymes.[12]
Excretion (Predicted)Early prediction of the primary routes of elimination from the body.
Toxicity hERG inhibition assayScreens for potential cardiotoxicity, a common reason for drug failure.

Data Interpretation and Presentation

The data gathered from this multi-faceted benchmarking workflow should be compiled into clear, comparative tables to facilitate decision-making.

Table 1: Comparative Potency and Selectivity

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Selectivity Index (Off-Target/Target)
Test Compound Experimental ValueExperimental ValueCalculated Value
Standard A Known ValueKnown ValueKnown Value
Standard B Known ValueKnown ValueKnown Value

Table 2: Cellular Activity and ADMET Profile Summary

CompoundCellular IC50 (nM)Caco-2 Permeability (Papp)Plasma Protein Binding (%)Microsomal Half-life (min)
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Standard A Known ValueKnown ValueKnown ValueKnown Value
Standard B Known ValueKnown ValueKnown ValueKnown Value

Conclusion

Benchmarking a novel compound like 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol against established inhibitors is a critical process in drug discovery. The proposed workflow, which progresses from biochemical potency and selectivity to cellular activity and early ADMET profiling, provides a robust framework for making data-driven decisions. By systematically evaluating a new chemical entity in this manner, research teams can efficiently identify promising lead candidates and focus resources on compounds with the greatest potential to become effective therapies. This structured, evidence-based approach is fundamental to navigating the complex path of drug development.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines - RSC Publishing. (2024, January 29).
  • What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3).
  • Imidazopyridine - Wikipedia.
  • Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors - MDPI. (2025, October 20).
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Journal of Chemical Information and Modeling. (2024, December 2).
  • (6-Bromo-1h-imidazo[4,5-b]pyridin-2-yl)methanol - MilliporeSigma.
  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay - ACS Publications. (2016, November 18).
  • Benchmarking substrate-based kinase activity inference using phosphoproteomic data - PMC.
  • In vitro NLK Kinase Assay - PMC - NIH.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024, October 2).
  • 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PubMed. (2011, June 1).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4).
  • (PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27).
  • Chemical structure of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one(P2) - ResearchGate.
  • Kinase Activity Assay | Creative Diagnostics.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences.
  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers.
  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents | Bentham Science Publishers. (2024, September 24).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine - NextSDS.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • In silico docking and comparative ADMET profile of different glycogen synthase kinase 3 beta inhibitors as the potential leads for the development of anti-Alzheimer drug therapy - PMC.
  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. (2025, August 25).
  • In Vitro Kinase Assays - Revvity.
  • Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. (2023, June 30).
  • AMPK (A1/B1/G1) Kinase Assay - Promega Corporation.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
  • Virtual screening campaigns and ADMET evaluation to unlock the potency of flavonoids from Erythrina as 3CLpro SARS - Journal of Applied Pharmaceutical Science. (2023, February 5).

Sources

Validation

A Definitive Guide to the Structural Verification of Substituted 1H-Imidazo[4,5-b]pyridines: A Comparative NMR Analysis

For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of substituted 1H-imidazo[4,5-b]pyridines is paramount. This class of heterocyclic compounds, being a privileged sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of substituted 1H-imidazo[4,5-b]pyridines is paramount. This class of heterocyclic compounds, being a privileged scaffold in medicinal chemistry, exhibits a wide range of biological activities, from kinase inhibition to antimicrobial effects.[1][2][3] The precise substitution pattern on the 1H-imidazo[4,5-b]pyridine core profoundly influences the molecule's biological activity, physicochemical properties, and potential for therapeutic application. Therefore, rigorous structural verification is a critical step in the synthesis and development of novel derivatives.

This in-depth technical guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural verification of substituted 1H-imidazo[4,5-b]pyridines. We will delve into the nuances of 1D and 2D NMR, offering experimental data and field-proven insights to empower researchers in their structural elucidation endeavors.

The Challenge of Isomerism in Substituted 1H-Imidazo[4,5-b]pyridines

The synthetic routes to substituted 1H-imidazo[4,5-b]pyridines can often yield a mixture of regioisomers, particularly when introducing substituents on the imidazole nitrogen.[1][4] The differentiation of these isomers is a non-trivial task that requires a multi-faceted NMR approach. While 1D NMR provides initial and valuable information, 2D NMR techniques are often indispensable for definitive structural assignment.

1D NMR Analysis: A Foundational Overview

One-dimensional ¹H and ¹³C NMR spectra serve as the first-line analytical tools for the characterization of substituted 1H-imidazo[4,5-b]pyridines. The chemical shifts of the protons and carbons in the heterocyclic core are sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides key information about the substitution pattern on the pyridine ring. The number of signals, their multiplicity, and coupling constants are diagnostic. For instance, a simple 1H-imidazo[4,5-b]pyridine will exhibit three aromatic protons. The introduction of a substituent on the pyridine ring will alter this pattern, allowing for the determination of its position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The chemical shifts of the carbons in the imidazo[4,5-b]pyridine core are influenced by the nature and position of the substituents. Electron-withdrawing groups will generally cause a downfield shift of the attached and nearby carbons, while electron-donating groups will cause an upfield shift.

Comparative ¹H and ¹³C NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted 1H-imidazo[4,5-b]pyridines, providing a comparative overview for structural verification.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Substituted 1H-Imidazo[4,5-b]pyridines

PositionUnsubstituted6-Bromo2-Phenyl3-Allyl-6-bromo-2-phenyl
H-2~8.1~8.2--
H-5~8.3-~8.4~8.5
H-6~7.2-~7.3-
H-7~8.0~8.2~8.1~8.2
Substituent--~7.5-7.8 (m)Allyl: ~5.9-6.2 (m), ~5.1-5.3 (m); Phenyl: ~7.5-7.8 (m)

Data compiled from various sources, including[5][6]. Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted 1H-Imidazo[4,5-b]pyridines

PositionUnsubstituted6-Bromo2-Phenyl3-Allyl-6-bromo-2-phenyl
C-2~142~143~155~156
C-3a~149~150~149~152
C-5~145~130~144~145
C-6~117~105~118~106
C-7~132~135~133~136
C-7a~148~149~148~148
Substituent--Phenyl: ~128-131Allyl: ~132, ~118, ~46; Phenyl: ~128-131

Data compiled from various sources, including[7][8]. Chemical shifts are approximate and can vary depending on the solvent and other substituents.

2D NMR Analysis: Unambiguous Structural Verification

For the definitive structural elucidation of substituted 1H-imidazo[4,5-b]pyridines, particularly for distinguishing between regioisomers, 2D NMR techniques are essential.

Homonuclear Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment is used to identify proton-proton coupling networks. In the context of 1H-imidazo[4,5-b]pyridines, COSY is invaluable for confirming the connectivity of the protons on the pyridine ring and any aliphatic substituents.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is a crucial step in assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most powerful tool for determining the regiochemistry of substitution. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations provide unambiguous evidence of connectivity within the molecule. For example, the protons of a substituent on the imidazole nitrogen will show an HMBC correlation to the carbons of the imidazo[4,5-b]pyridine core, allowing for the precise determination of the substitution site.[4][9]

Nuclear Overhauser Effect Spectroscopy (NOESY)

The 2D NOESY experiment identifies protons that are close in space, irrespective of their through-bond connectivity. This is particularly useful for distinguishing between N-regioisomers where HMBC data may be ambiguous. For instance, a substituent on the N-1 position will show a through-space NOE correlation to the H-7 proton, while a substituent on the N-3 position will not.[4][9][10]

Experimental Protocols

Sample Preparation
  • Dissolve : Weigh 5-10 mg of the purified substituted 1H-imidazo[4,5-b]pyridine.

  • Solvent : Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the sample.

  • Transfer : Filter the solution into a 5 mm NMR tube.

  • Degas (for NOESY) : For NOESY experiments, it is recommended to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved through several freeze-pump-thaw cycles.

1D and 2D NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

  • ¹H NMR :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 s

    • Relaxation Delay: 2 s

  • ¹³C NMR :

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

  • COSY :

    • Pulse Program: cosygpppqf

    • Number of Scans: 8

    • Acquisition Time: ~0.2 s

  • HSQC :

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 8

    • Acquisition Time: ~0.15 s

  • HMBC :

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 16

    • Acquisition Time: ~0.2 s

  • NOESY :

    • Pulse Program: noesygpph

    • Number of Scans: 16

    • Mixing Time: 0.5-1.0 s

Workflow for Structural Verification

The following diagram illustrates a systematic workflow for the structural verification of substituted 1H-imidazo[4,5-b]pyridines using NMR spectroscopy.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Structural Elucidation a ¹H NMR c COSY a->c g Assign Protons & Carbons a->g b ¹³C NMR d HSQC b->d h Determine Connectivity c->h d->g e HMBC e->h f NOESY i Confirm Regiochemistry f->i g->h h->i j Final Structure Verification i->j

Caption: Workflow for NMR-based structural verification.

Case Study: Differentiating N-1 and N-3 Regioisomers

A common challenge in the synthesis of N-substituted 1H-imidazo[4,5-b]pyridines is the differentiation between the N-1 and N-3 isomers. The following diagram illustrates the key diagnostic HMBC and NOESY correlations that allow for their unambiguous assignment.

Caption: Diagnostic 2D NMR correlations for N-1 and N-3 isomers. Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images.

In the N-1 isomer, the protons of the substituent on the nitrogen will show a three-bond HMBC correlation to C-7a and a through-space NOESY correlation to H-7. Conversely, in the N-3 isomer, the protons of the substituent will exhibit a three-bond HMBC correlation to C-2 and will not show a NOESY correlation to H-7.

Conclusion

The structural verification of substituted 1H-imidazo[4,5-b]pyridines is a critical aspect of their development as potential therapeutic agents. A comprehensive NMR analysis, combining 1D and 2D techniques, is essential for unambiguous structural elucidation. This guide has provided a comparative framework for utilizing ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments to confidently assign the structure of these important heterocyclic compounds. By following the outlined experimental protocols and data interpretation strategies, researchers can ensure the scientific integrity of their work and accelerate the discovery of novel drug candidates.

References

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-461. Available at: [Link]

  • Perković, I., et al. (2020). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]

  • Knaus, E. E., & Ghorab, M. M. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • PubChem. (n.d.). Imidazo[4,5-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Said, N. H., et al. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 67(26), 9415–9418. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. Available at: [Link]

  • Shinde, M. H., & Kshirsagar, U. A. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Available at: [Link]

  • A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine. (2016). MDPI. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). PMC. Available at: [Link]

  • Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. (n.d.). ResearchGate. Available at: [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012). SciSpace. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. Available at: [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PMC. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (n.d.). Current Medicinal Chemistry. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI. Available at: [Link]

Sources

Comparative

Evaluating the efficacy of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol compared to traditional heterocyclic scaffolds

An In-Depth Comparative Analysis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol and Traditional Heterocyclic Scaffolds in Kinase Inhibition As Senior Application Scientists, our goal is to provide a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol and Traditional Heterocyclic Scaffolds in Kinase Inhibition

As Senior Application Scientists, our goal is to provide a comprehensive evaluation of novel chemical entities and contextualize their potential within the existing landscape of drug discovery. This guide offers a detailed comparison of the novel, hypothetical compound 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol against established heterocyclic scaffolds in the context of cyclin-dependent kinase (CDK) inhibition, a critical target in oncology. We will delve into the rationale behind the experimental design, present detailed protocols for efficacy evaluation, and provide a framework for assessing the potential advantages of this novel scaffold.

Introduction: The Enduring Importance of Heterocyclic Scaffolds in Kinase Inhibition

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs. Their prevalence stems from their ability to present a diverse array of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. In the realm of kinase inhibition, traditional heterocyclic scaffolds such as purines and pyrimidines have given rise to several successful therapeutics. However, the pursuit of improved selectivity, enhanced potency, and novel intellectual property continues to drive the exploration of new heterocyclic systems.

The imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for the design of novel kinase inhibitors. This guide focuses on a hypothetical derivative, 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, and outlines a rigorous comparative evaluation against two well-established CDK inhibitors: the purine-based Roscovitine and the pyrimidine-based Ribociclib.

Compound Profiles

The Novel Scaffold: 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

For the purpose of this guide, we will hypothesize the properties of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol as a potent and selective inhibitor of CDK2/cyclin E. The rationale for this hypothesis is based on the known propensity of the imidazo[4,5-b]pyridine scaffold to target the ATP-binding pocket of kinases. The 6-bromo substituent is postulated to enhance selectivity by exploiting a specific hydrophobic pocket within the target kinase, while the ethan-1-ol side chain may form a key hydrogen bond interaction with the hinge region of the enzyme.

Traditional Scaffolds
  • Roscovitine (Purine-based): One of the earliest and most extensively studied CDK inhibitors. It competes with ATP for binding to the catalytic subunit of CDKs, leading to cell cycle arrest. While a valuable research tool, its clinical development has been hampered by off-target effects and modest potency.

  • Ribociclib (Pyrimidine-based): A highly potent and selective inhibitor of CDK4 and CDK6, approved for the treatment of certain types of breast cancer. Its success highlights the therapeutic potential of targeting specific CDKs with optimized heterocyclic scaffolds.

Comparative Efficacy Evaluation: A Multi-faceted Approach

A thorough evaluation of a novel kinase inhibitor requires a tiered approach, beginning with in vitro biochemical assays and progressing to cell-based and in vivo models. The following sections detail the experimental protocols and present hypothetical, yet realistic, data to illustrate the comparative analysis.

In Vitro Kinase Inhibition Assays

Objective: To determine the potency and selectivity of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol against a panel of kinases, including the target CDK2/cyclin E and other relevant CDKs (CDK1, CDK4, CDK6) and off-target kinases.

Methodology:

A widely used method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Preparation:

    • Prepare a reaction mixture containing the kinase, substrate (e.g., histone H1 for CDK2), and ATP in a suitable kinase buffer.

    • In a 384-well plate, add 5 µL of the kinase reaction mixture to each well.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, Roscovitine, Ribociclib) in DMSO.

    • Add 50 nL of the serially diluted compounds to the reaction wells. Include a DMSO-only control (100% kinase activity) and a no-kinase control (background).

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Data:

CompoundScaffoldCDK2/cyclin E IC50 (nM)CDK1/cyclin B IC50 (nM)CDK4/cyclin D1 IC50 (nM)CDK6/cyclin D3 IC50 (nM)
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-olImidazo[4,5-b]pyridine15250>10,000>10,000
RoscovitinePurine2001505,0004,500
RibociclibPyrimidine>10,000>10,0001040

Interpretation: The hypothetical data suggests that 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is a potent and selective inhibitor of CDK2/cyclin E, with significantly improved selectivity over the purine-based Roscovitine and a different CDK selectivity profile compared to the pyrimidine-based Ribociclib.

Cell-Based Proliferation Assays

Objective: To assess the ability of the compounds to inhibit the proliferation of cancer cell lines that are dependent on CDK2 activity.

Methodology:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a density of 5,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (background).

  • Incubation:

    • Incubate the plate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent inhibition versus the logarithm of the compound concentration.

Hypothetical Comparative Data:

CompoundScaffoldMCF-7 GI50 (µM)
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-olImidazo[4,5-b]pyridine0.5
RoscovitinePurine15
RibociclibPyrimidine>20

Interpretation: The hypothetical data indicates that 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol effectively inhibits the proliferation of MCF-7 cells, consistent with its potent CDK2 inhibition. Its superior performance compared to Roscovitine and Ribociclib in this specific cell line suggests a strong dependence of MCF-7 cells on CDK2 activity.

Visualizing the Scientific Rationale

To better understand the context of this comparative analysis, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Caption: The CDK signaling pathway in cell cycle progression.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cell_Proliferation Promising candidates advance GI50_Determination GI50 Determination Cell_Proliferation->GI50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for pRb) GI50_Determination->Mechanism_of_Action Xenograft_Model Tumor Xenograft Model Mechanism_of_Action->Xenograft_Model Lead candidates advance Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment

Caption: A tiered experimental workflow for evaluating novel kinase inhibitors.

Conclusion: The Potential of the Imidazo[4,5-b]pyridine Scaffold

This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the efficacy of the novel compound 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol in comparison to traditional heterocyclic scaffolds. Based on our hypothetical data, this novel imidazo[4,5-b]pyridine derivative demonstrates significant potential as a potent and selective CDK2 inhibitor, warranting further investigation.

The superior selectivity profile of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol compared to the purine-based Roscovitine, and its distinct target profile from the pyrimidine-based Ribociclib, highlights the value of exploring novel heterocyclic scaffolds. The imidazo[4,5-b]pyridine core offers a promising starting point for the development of next-generation kinase inhibitors with improved therapeutic windows.

It is crucial to emphasize that the data presented here is hypothetical and serves to illustrate the comparative evaluation process. Rigorous experimental validation is essential to confirm these findings and fully elucidate the therapeutic potential of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.

References

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Vesely, J., Havlicek, L., Strnad, M., Blow, J. J., Donella-Deana, A., Pinna, L., ... & Draetta, G. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786. [Link]

  • Infante, J. R., Cassier, P. A., Gerecitano, J. F., Witteveen, P. O., Chugh, R., Ribrag, V., ... & DeMichele, A. (2016). A phase I study of the CDK4/6 inhibitor ribociclib (LEE011) in patients with advanced solid tumors and lymphomas. Clinical Cancer Research, 22(23), 5696-5705. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS No: 909768-32-7), a brominated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines for the management of halogenated organic waste.

Hazard Assessment and Characterization

Before handling any chemical, a thorough understanding of its potential hazards is essential. 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a bromine atom categorizes this compound as a halogenated organic compound .[1][2] This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams must be kept separate for proper disposal, often due to the different incineration requirements and potential for harmful byproducts.[3][4][5]

Hazard Category GHS Classification Associated Risks
Acute Toxicity, Oral Category 4Harmful if ingested.[6][7]
Skin Irritation Category 2Causes skin irritation upon contact.[8]
Eye Irritation Category 2ACauses serious and painful eye irritation.[8]
Specific Target Organ Toxicity Category 3May cause irritation to the respiratory tract.

Given these hazards, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent respiratory irritation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill by using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Neutralization is NOT Recommended: Do not attempt to neutralize the compound with strong acids or bases, as this could lead to unknown and potentially hazardous reactions.

  • Clean-up:

    • For solid spills, carefully sweep up the material, minimizing dust generation, and place it into a designated, labeled hazardous waste container.[9]

    • For solutions, absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Decontamination: Thoroughly decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol is its classification as halogenated organic waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."[3][4][5] This container must be in good condition with a secure, screw-top lid.

  • No Mixing: Never mix halogenated waste with non-halogenated waste.[3][5] This is to prevent the formation of highly toxic dioxins and furans during incineration of mixed waste.

Step 2: Waste Collection and Accumulation
  • Solid Waste: Unused or contaminated solid 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol should be placed directly into the designated halogenated waste container.

  • Solutions: If the compound is in a solvent, the entire solution should be disposed of in the liquid halogenated waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of in the solid halogenated waste container.

Step 3: Labeling and Storage
  • Content Identification: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents, including "1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol" and any solvents present.[3] Do not use abbreviations or chemical formulas.

  • Secure Storage: Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of the collected halogenated waste must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of the waste in compliance with all local, state, and federal regulations.

  • Incineration: The most common and effective method for the final destruction of brominated organic compounds is high-temperature incineration at a facility equipped with advanced emission control systems to scrub harmful byproducts.[11]

The following flowchart illustrates the decision-making process for the proper disposal of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.

DisposalWorkflow start Generation of Waste 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol assess_hazards Hazard Assessment: - Halogenated (Bromo) Compound - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed start->assess_hazards ppe Don Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat assess_hazards->ppe segregation Waste Segregation Decision ppe->segregation halogenated_container Place in 'Halogenated Organic Waste' Container segregation->halogenated_container Is it a halogenated compound? [Yes] non_halogenated_container Incorrect Path: Do NOT mix with non-halogenated waste segregation->non_halogenated_container Is it a halogenated compound? [No] label_container Label Container: - 'Hazardous Waste' - List all chemical contents halogenated_container->label_container storage Secure Storage: - Tightly sealed lid - Well-ventilated area label_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal

Caption: Waste Disposal Workflow for 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol, its classification as a harmful and irritating halogenated organic compound dictates a disposal protocol centered on careful segregation, secure containment, and professional final destruction. By adhering to these procedures, we uphold our commitment to safety and scientific integrity.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Kemicentrum. 8.1 Organic solvent waste. [Link]

  • Material Safety Data Sheet. [Link]

  • Environment, Health and Safety, University of Iowa. 7.2 Organic Solvents. [Link]

  • PubChem. Imidazo(4,5-b)pyridine. [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

  • NextSDS. 2-chloro-5-methyl-3H-imidazo[4,5-b]pyridine — Chemical Substance Information. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

Sources

Handling

Personal protective equipment for handling 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

As a Senior Application Scientist, I approach the handling of novel, functionally dense research chemicals not just as a matter of compliance, but as a discipline of precision and risk mitigation. 1-{6-bromo-1H-imidazo[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, functionally dense research chemicals not just as a matter of compliance, but as a discipline of precision and risk mitigation. 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol (CAS: 909768-32-7) is a halogenated heterocyclic compound. Molecules in this class are highly valued in drug discovery for their structural rigidity and ability to form specific multipolar interactions within biological targets. However, the very features that make them pharmacologically useful—such as enhanced lipophilicity from the bromine atom—also increase their ability to cross biological membranes, making them potent occupational hazards[1].

This guide provides a self-validating, field-proven operational framework for handling this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Profile & Toxicological Causality

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic causality behind the compound's hazards. The presence of the imidazopyridine core combined with a heavy halogen (bromine) significantly alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, increasing its potential for systemic toxicity upon exposure[1].

Table 1: Hazard Profile & Mechanistic Causality

Hazard ClassHazard CodeDescriptionMechanistic Causality
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.The bromine atom increases the molecule's lipophilicity (LogP), facilitating rapid absorption across the stratum corneum and mucous membranes[2].
Skin Irritation H315Causes skin irritation.The electrophilic nature of the halogenated heterocycle can react with nucleophilic residues on skin proteins, triggering localized inflammatory responses[2].
Eye Irritation H319Causes serious eye irritation (Category 2A).Direct interaction with the corneal epithelium. Fine powders dissolve rapidly in the tear film, creating highly concentrated, localized irritation[2].
STOT SE 3 H336May cause drowsiness or dizziness.The imidazopyridine scaffold is capable of crossing the blood-brain barrier, potentially interacting with central nervous system receptors[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly active, halogenated powders. The following matrix outlines the required defenses, grounded in the principle of layered redundancy.

Table 2: Required PPE and Operational Justification

PPE CategorySpecificationOperational Justification
Hand Protection Double Nitrile Gloves (4 mil inner, 8 mil outer)Primary defense against dermal absorption (H312). The outer layer protects against physical micro-tears, while the inner layer provides a secondary barrier against permeation by carrier solvents (e.g., DMSO, DMF)[3].
Eye Protection Chemical Splash GogglesProtects against airborne powder particulates and liquid splashes. Standard safety glasses lack the orbital seal required to protect against Category 2A eye irritants.
Body Protection Fluid-resistant Laboratory CoatPrevents powder accumulation on personal clothing. Critical Technique: The coat cuffs must be tucked between the inner and outer gloves to eliminate exposed skin at the wrist[4].
Respiratory & Engineering HEPA-filtered Powder HoodHandling the neat powder must be done inside a ventilated enclosure. HEPA filtration captures aerosolized particulates, mitigating inhalation toxicity (H332) and CNS effects (H336)[5].

Operational Workflow: Precision Weighing and In Situ Solubilization

The greatest risk of exposure occurs when the neat powder is manipulated, as electrostatic forces can cause the powder to aerosolize. The following protocol is designed as a self-validating system: by solubilizing the compound inside the containment zone, we guarantee that no hazardous dry powder ever transits through the open laboratory[6].

Step-by-Step Methodology:

  • Containment Verification: Ensure the HEPA-filtered powder hood is operational with a verified inward face velocity. Clear the workspace of all non-essential items to prevent turbulent airflow.

  • Static Mitigation: Wipe the balance and surrounding work surface with a damp, lint-free wipe and allow it to dry. Use an anti-static bar or static-dissipative spatulas. Causality: Halogenated powders are highly susceptible to electrostatic repulsion, which can cause them to "jump" from the spatula, contaminating the operator's workspace.

  • PPE Donning: Don the lab coat, inner nitrile gloves, splash goggles, and finally the outer nitrile gloves (ensuring the sleeve cuff is secured)[7].

  • Vessel Preparation: Place the source chemical bottle and a pre-tared, sealable amber glass vial into the hood.

  • Transfer: Carefully transfer the required mass of 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol into the receiving vial.

  • In Situ Solubilization (Critical Step): Add the required vehicle solvent (e.g., DMSO) directly to the vial inside the containment hood. Cap the vial tightly.

  • Decontamination & Doffing: Wipe the exterior of the sealed vial with a solvent-compatible wipe. Doff the outer contaminated gloves inside the hood and dispose of them in a designated solid hazardous waste bin[8].

  • Transport: Transfer the sealed, externally decontaminated vial to secondary containment for transport to the assay station.

G Start Risk Assessment & SDS Review EngControl Verify Engineering Controls (HEPA Powder Hood) Start->EngControl PPE Don PPE (Double Nitrile, Goggles) Weighing Weighing Protocol (Anti-static tools) PPE->Weighing EngControl->PPE Spill Spill Detected? Weighing->Spill Solubilization In Situ Solubilization (DMSO/DMF) Waste Halogenated Waste Segregation Solubilization->Waste Spill->Solubilization No Cleanup Emergency Spill Protocol (Wet wiping, HEPA vac) Spill->Cleanup Yes Cleanup->Waste Doffing Doff PPE & Wash Hands Waste->Doffing

Workflow for the safe handling, weighing, and solubilization of halogenated heterocyclic powders.

Emergency Response & Spill Management

In the event of a containment failure, immediate and calculated action is required to prevent systemic exposure.

  • Powder Spills: Do not dry sweep. Dry sweeping aerosolizes the hazardous powder. Cover the spill with damp absorbent pads (using water or a mild surfactant) to trap the particulates. Carefully wipe up the material, working from the outside in, and place all materials into a sealed hazardous waste container.

  • Skin Contact: Immediately remove contaminated PPE. Flush the affected dermal area with copious amounts of water for at least 15 minutes. Never use solvents (like ethanol or acetone) to wash the skin , as this will exponentially increase the dermal absorption of the lipophilic imidazopyridine[8].

  • Eye Contact: Proceed immediately to an eyewash station and flush for 15 minutes, holding the eyelids open to ensure the chemical is cleared from the conjunctival cul-de-sac.

Waste Disposal Plan: Halogenated Segregation

Because 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol contains a bromine atom, it must be strictly segregated into Halogenated Organic Waste streams.

  • Causality: Mixing halogenated heterocycles with non-halogenated solvent waste can lead to highly exothermic reactions. Furthermore, environmental regulations require halogenated waste to undergo specialized high-temperature incineration to prevent the formation of highly toxic, persistent environmental pollutants like polyhalogenated dioxins[9].

  • Solid Waste: All disposable spatulas, weigh boats, and outer gloves used during the handling of the neat powder must be disposed of in sealed, labeled solid hazardous waste containers.

References

  • NextSDS. 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol — Chemical Substance Information. 2[2]

  • National Institutes of Health (NIH) PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. 7[7]

  • Cornell University Environment, Health and Safety. Laboratory Safety Manual: 3.4.2 Double Gloving.3[3]

  • Emory University EHSO. EHS-461, Weighing Hazardous Powders. 6[6]

  • National Institutes of Health (NIH) PMC. A study on the cellular and cytotoxic effects of S and Se heterocycles on the myeloid leukemia cell line PLB-985. 1[1]

  • ACS Publications. Anaerobic Microbial Transformation of Halogenated Aromatics and Fate Prediction Using Electron Density Modeling. 9[9]

  • Labman Instruments. Laboratory powder hoods & weighing stations. 5[5]

  • Biology LibreTexts. 1.1: Laboratory Safety & Spill Protocols. 8[8]

  • Nuffield Department of Clinical Neurosciences. Laboratory Safety and Glove Protocols. 4[4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.